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(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride Documentation Hub

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  • Product: (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride
  • CAS: 108874-34-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride

Executive Summary In modern drug discovery, functionalized diaryl ethers serve as privileged scaffolds for targeting kinase enzymes, phosphodiesterases, and various oncogenic pathways. (4-(4-Nitrophenoxy)phenyl)methanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized diaryl ethers serve as privileged scaffolds for targeting kinase enzymes, phosphodiesterases, and various oncogenic pathways. (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a highly versatile building block combining a rigid diaryl ether core, an electron-withdrawing nitro group, and a reactive primary amine.

This whitepaper provides an in-depth technical analysis of this compound, definitively establishing its molecular weight at 280.71 g/mol . Furthermore, it details the causality behind its structural formulation, the analytical methodologies required for its validation, and the synthetic pathways used to generate it.

Physicochemical Profiling & Molecular Weight Derivation

To understand the physicochemical behavior of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride, we must deconstruct its molecular formula: C₁₃H₁₂N₂O₃ • HCl .

The Causality of the Salt Form: The free base form of this molecule, (4-(4-Nitrophenoxy)phenyl)methanamine, contains a primary benzylamine moiety. In its unprotonated state, this amine is highly lipophilic, susceptible to atmospheric oxidation, and prone to nucleophilic degradation. By converting the free base into a hydrochloride salt, researchers achieve a self-validating stabilization system: the protonation of the amine drastically enhances aqueous solubility (critical for in vitro physiological assays) and locks the molecule into a stable crystalline lattice, extending its shelf life.

Quantitative Mass Data Summary

The exact mass and molar mass contributions of the compound are summarized below to facilitate high-resolution mass spectrometry (HRMS) targeting.

ComponentMolecular FormulaMonoisotopic Exact Mass (Da)Molar Mass ( g/mol )Mass Fraction (%)
Free BaseC₁₃H₁₂N₂O₃244.0848244.2587.01%
HydrochlorideHCl35.976736.4612.99%
Total Salt C₁₃H₁₃ClN₂O₃ 280.0615 280.71 100.00%

Analytical Validation: LC-HRMS Protocol

To experimentally verify the molecular weight of 280.71 g/mol , Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard[1]. The following self-validating protocol ensures that the detected mass is an accurate representation of the intact molecule rather than an artifact of ionization.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v). Dilute the stock to a final concentration of 1 µg/mL using the mobile phase.

    • Causality: High dilution prevents detector saturation and minimizes ion suppression, ensuring a linear response curve and accurate isotopic pattern resolution.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: The acidic mobile phase maintains the primary amine in its protonated state throughout the column, preventing peak tailing and maximizing electrospray ionization (ESI) efficiency[2].

  • Ionization & Detection: Operate the Time-of-Flight (TOF) mass spectrometer in positive ESI mode.

    • Self-Validation: Run a solvent blank prior to the sample to confirm the absence of column carryover. The target [M+H]⁺ ion must be detected at exactly m/z 245.0921 . The absence of the chloride ion in positive mode is expected; its presence can be orthogonally validated by switching to negative ESI mode to detect the[Cl]⁻ ion at m/z 34.9689.

LCMS A Sample Prep Dilution in MeOH/H2O B UHPLC Separation C18 Column A->B C ESI+ Ionization Protonation to [M+H]+ B->C D TOF Mass Analyzer High Resolution C->D E Data Analysis Target m/z: 245.09 D->E

Figure 1: LC-HRMS analytical workflow for exact mass determination of the free base.

Synthetic Methodology & Causality

The synthesis of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride relies on the robust construction of the diaryl ether linkage. This is typically achieved via [3].

Step-by-Step Synthetic Protocol
  • Diaryl Ether Formation (SNAr): Charge a dry reaction flask with 4-fluoronitrobenzene (1.0 equiv), 4-hydroxybenzonitrile (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv) in N,N-Dimethylformamide (DMF). Heat to 90°C for 8 hours.

    • Causality: The strongly electron-withdrawing nitro group activates the para-fluorine on the benzene ring, significantly lowering the activation energy required for nucleophilic attack by the phenoxide ion[4]. K₂CO₃ acts as a mild base to deprotonate the phenol without causing side reactions.

  • Chemoselective Nitrile Reduction: Isolate the intermediate 4-(4-nitrophenoxy)benzonitrile and dissolve it in anhydrous THF. Slowly add Borane-Tetrahydrofuran (BH₃-THF) complex at 0°C, then reflux.

    • Causality: BH₃-THF chemoselectively reduces the nitrile to a primary amine while leaving the nitro group intact. Standard catalytic hydrogenation (Pd/C, H₂) would erroneously reduce the nitro group to an aniline, destroying the target molecule's structural integrity.

  • Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of 4M HCl in 1,4-dioxane dropwise until precipitation ceases. Filter and dry under vacuum.

    • Self-Validation: The immediate formation of a white precipitate provides visual confirmation of salt formation. Washing the precipitate with cold ether removes any unreacted lipophilic impurities, ensuring a highly pure final product.

Synthesis Step1 Nucleophilic Aromatic Substitution (SNAr) 4-Fluoronitrobenzene + 4-Hydroxybenzonitrile Int1 Intermediate: 4-(4-Nitrophenoxy)benzonitrile Step1->Int1 Step2 Chemoselective Reduction BH3-THF Complex Int1->Step2 Int2 Intermediate: (4-(4-Nitrophenoxy)phenyl)methanamine Step2->Int2 Step3 Salt Formation Anhydrous HCl in 1,4-Dioxane Int2->Step3 Product Final Product: Target HCl Salt MW: 280.71 g/mol Step3->Product

Figure 2: Three-step synthetic sequence yielding the target hydrochloride salt.

Pharmacological Significance of the Diaryl Ether Scaffold

The exact molecular weight and structural topology of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride make it an ideal precursor in medicinal chemistry. The diaryl ether motif is a well-documented pharmacophore known to induce conformational flexibility while maintaining high binding affinity in deep hydrophobic pockets of target proteins.

Recent structure-activity relationship (SAR) studies have demonstrated that by acting as kinase inhibitors and inducing apoptosis in cancer cell lines (e.g., HepG2 and A549)[5]. Furthermore, rigidified diaryl ethers have been identified as highly selective [6]. The presence of orthogonal functional handles on this specific molecule—the reducible nitro group and the reactive methanamine—allows medicinal chemists to rapidly synthesize diverse libraries of these bioactive compounds.

References

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed / Springer, 2015. URL:[Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. NCBI PMC, 2007. URL:[Link]

  • Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening. Frontiers in Chemistry, 2021. URL:[Link]

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters (ACS), 2024. URL:[Link]

Sources

Exploratory

Synthesis Pathway for (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS: 91955-44-1) is a highly valuable bifunctional building block in medicinal chemistry, characterized by a central diaryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS: 91955-44-1) is a highly valuable bifunctional building block in medicinal chemistry, characterized by a central diaryl ether linkage, a strongly electron-withdrawing nitro group, and a reactive primary amine.

The primary synthetic challenge in constructing this molecule is chemoselectivity . Standard methods for reducing nitriles or synthesizing amines (such as catalytic hydrogenation with Pd/C or metal-hydride reductions using LiAlH₄) will indiscriminately reduce the highly sensitive nitro group into an aniline derivative. To bypass this, our retrosynthetic strategy relies on a four-step pathway culminating in a [1]. The Staudinger reaction is strictly chemoselective, allowing for the clean conversion of an azide to a primary amine while leaving the nitro group completely intact[2].

The optimized pathway consists of:

  • Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether core.

  • Wohl-Ziegler Bromination to functionalize the benzylic position.

  • Nucleophilic Azidation to install the nitrogen precursor.

  • Chemoselective Staudinger Reduction & Salt Formation to yield the final hydrochloride salt.

Mechanistic Causality & Step-by-Step Protocols

Step 1: Diaryl Ether Formation via SNAr

Causality: The synthesis begins with the coupling of p-cresol and 1-fluoro-4-nitrobenzene. The nitro group on the electrophile strongly depletes electron density from the para-fluorine position via resonance and inductive effects, lowering the LUMO energy and making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate p-cresol, forming a highly nucleophilic phenoxide without triggering side reactions[3].

Protocol:

  • Charge a flame-dried 500 mL round-bottom flask with p-cresol (10.8 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol) in 150 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion.

  • Add 1-fluoro-4-nitrobenzene (14.8 g, 105 mmol) dropwise over 10 minutes.

  • Elevate the temperature to 100 °C and stir for 12 hours under a nitrogen atmosphere.

  • Validation/Workup: Cool the mixture and quench with 500 mL of ice water. Extract with ethyl acetate (3 × 200 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted p-cresol), followed by brine. Dry over MgSO₄ and concentrate in vacuo to yield 4-(4-nitrophenoxy)toluene .

Step 2: Wohl-Ziegler Benzylic Bromination

Causality: To install the amine, the unreactive benzylic methyl group must be activated. N-Bromosuccinimide (NBS) is used as it provides a low, steady concentration of molecular bromine, preventing electrophilic aromatic substitution on the rings. Azobisisobutyronitrile (AIBN) undergoes thermal homolysis at 80 °C to initiate a radical chain reaction. The bromine radical selectively abstracts a hydrogen from the benzylic position due to the high resonance stability of the resulting benzylic radical.

Protocol:

  • Dissolve 4-(4-nitrophenoxy)toluene (22.9 g, 100 mmol) in 250 mL of anhydrous acetonitrile.

  • Add NBS (19.6 g, 110 mmol) and AIBN (0.82 g, 5 mmol).

  • Equip the flask with a reflux condenser and heat to 80 °C for 5 hours under an inert atmosphere.

  • Validation/Workup: Cool the reaction to 0 °C. The by-product, succinimide, will precipitate and must be removed via vacuum filtration. Concentrate the filtrate and purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to isolate 4-(4-nitrophenoxy)benzyl bromide .

Step 3: Nucleophilic Azidation

Causality: The benzylic bromide is a powerful electrophile. Sodium azide (NaN₃) acts as a strong, linear nucleophile that executes a rapid SN2 displacement. DMF is utilized as a polar aprotic solvent because it heavily solvates the Na⁺ cation while leaving the azide anion "naked" and highly reactive, driving the reaction to completion at room temperature.

Protocol:

  • Dissolve 4-(4-nitrophenoxy)benzyl bromide (30.8 g, 100 mmol) in 150 mL of DMF.

  • Add NaN₃ (9.75 g, 150 mmol) in one portion. (Safety Note: NaN₃ is highly toxic and potentially explosive; ensure the environment is strictly non-acidic to prevent HN₃ gas formation).

  • Stir the reaction at room temperature for 4 hours.

  • Validation/Workup: Dilute the mixture with 400 mL of distilled water to precipitate the product or extract with diethyl ether (3 × 150 mL). Wash the organic layer thoroughly with water (4 × 100 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield 1-(azidomethyl)-4-(4-nitrophenoxy)benzene .

Step 4: Chemoselective Staudinger Reduction & Salt Formation

Causality: To avoid reducing the nitro group, a is employed[4]. Triphenylphosphine (PPh₃) nucleophilically attacks the azide to form a phosphazide intermediate. This intermediate rapidly expels N₂ gas to form an iminophosphorane. The addition of water hydrolyzes the iminophosphorane into the desired primary amine and triphenylphosphine oxide. This mechanism is entirely orthogonal to the redox chemistry of the nitro group[5].

Protocol:

  • Dissolve the azide intermediate (27.0 g, 100 mmol) in 220 mL of a THF/Water mixture (10:1 v/v).

  • Cool the flask to 0 °C and add PPh₃ (31.5 g, 120 mmol) portion-wise to control the evolution of nitrogen gas.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation/Workup: Concentrate the THF in vacuo. Acidify the remaining aqueous phase with 1M HCl to pH 2. Wash the aqueous layer with dichloromethane (3 × 100 mL) to extract the triphenylphosphine oxide by-product.

  • Basify the aqueous layer with 2M NaOH to pH 10 and extract the free amine into ethyl acetate (3 × 150 mL). Dry and concentrate.

  • Salt Formation: Redissolve the free amine in anhydrous diethyl ether (200 mL). Slowly bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the white solid and dry under high vacuum to yield (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride .

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative metrics and key analytical markers for validating each step of the self-contained workflow.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Marker (¹H NMR / MS)
1 SNAr EtherificationK₂CO₃, DMF, 100 °C, 12h85 - 90%Disappearance of phenolic -OH; new Ar-H multiplets at 7.0-8.2 ppm.
2 Benzylic BrominationNBS, AIBN, MeCN, 80 °C, 5h70 - 75%Shift of benzylic protons from ~2.3 ppm (CH₃) to ~4.5 ppm (CH₂Br).
3 AzidationNaN₃, DMF, RT, 4h92 - 96%Shift of benzylic protons from ~4.5 ppm to ~4.3 ppm (CH₂N₃); IR peak at ~2100 cm⁻¹.
4 Staudinger Reduction1. PPh₃, THF/H₂O, RT, 12h2. HCl in Et₂O80 - 85%Shift of benzylic protons to ~4.1 ppm (CH₂NH₃⁺); MS (ESI+):[M+H]⁺ = 245.1 m/z.

Synthetic Workflow Visualization

SynthesisPathway SM p-Cresol + 1-Fluoro-4-nitrobenzene Step1 Step 1: SNAr Etherification K2CO3, DMF, 100°C SM->Step1 Int1 4-(4-Nitrophenoxy)toluene Step1->Int1 Step2 Step 2: Wohl-Ziegler Bromination NBS, AIBN, MeCN, 80°C Int1->Step2 Int2 4-(4-Nitrophenoxy)benzyl bromide Step2->Int2 Step3 Step 3: Nucleophilic Azidation NaN3, DMF, RT Int2->Step3 Int3 1-(Azidomethyl)-4-(4-nitrophenoxy)benzene Step3->Int3 Step4 Step 4: Staudinger Reduction 1. PPh3, THF/H2O  2. HCl/Ether Int3->Step4 Target (4-(4-Nitrophenoxy)phenyl)methanamine HCl Step4->Target

Figure 1: Four-step synthetic workflow for (4-(4-Nitrophenoxy)phenyl)methanamine HCl.

References

  • Lenstra, D. C., Wolf, J. J., & Mecinović, J. (2019). Catalytic Staudinger Reduction at Room Temperature. Journal of Organic Chemistry, 84(10), 6536-6545.[Link]

  • Pan, Y., et al. (2003). Oxidative hair dye compositions and methods containing 1-(4-aminophenyl)-2-pyrrolidinemethanols (Patent US6648924B2 detailing SNAr of 1-fluoro-4-nitrobenzene).

Sources

Foundational

Comprehensive NMR Characterization of (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride: A Technical Guide

Executive Summary The structural verification of active pharmaceutical ingredients (APIs) and complex organic intermediates demands rigorous analytical frameworks. (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of active pharmaceutical ingredients (APIs) and complex organic intermediates demands rigorous analytical frameworks. (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS: 91955-44-1) is a critical diaryl ether intermediate utilized in the synthesis of advanced therapeutics and functional polymers. Structurally, it comprises an electron-deficient 4-nitrophenyl ring and an electron-rich 4-(aminomethyl)phenyl ring, bridged by an ether oxygen.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By deconstructing the electronic effects governing its chemical shifts and establishing a self-validating experimental protocol, this guide ensures unambiguous structural assignment for researchers and drug development professionals.

Structural Deconstruction & Mechanistic Rationale

To accurately predict and assign the NMR spectra of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride, one must evaluate the competing electronic effects (inductive and resonance) across the diaryl ether scaffold.

  • The Diaryl Ether Core: The bridging oxygen atom acts as an electron donor via resonance ( +R effect), which significantly shields the ortho and para positions of both aromatic rings. As established in [1], the ether linkage dictates the baseline chemical environment, splitting both rings into pseudo-symmetric AA′BB′ spin systems.

  • The Nitro Group ( −NO2​ ): Located on Ring A, the nitro group is a powerful electron-withdrawing moiety through both inductive ( −I ) and resonance ( −R ) effects. It heavily deshields the ortho protons and carbons, pushing their chemical shifts significantly downfield.

  • The Aminomethyl Hydrochloride Group ( −CH2​NH3+​Cl− ): Located on Ring B, the protonated primary amine exerts a localized inductive withdrawal ( −I ) effect. Unlike a free amine, the hydrochloride salt prevents the nitrogen lone pair from participating in resonance. This deshields the adjacent methylene ( −CH2​− ) protons. Furthermore, the salt form is critical for analytical observation: it slows down the proton exchange rate, allowing the −NH3+​ protons to be observed as a distinct, broad signal in aprotic, highly polar solvents.

Self-Validating Sample Preparation & Experimental Protocol

A robust NMR protocol must be a self-validating system where each step contains internal quality control checks. For this hydrochloride salt, DMSO- d6​ is the mandatory solvent. It provides the necessary dielectric constant to dissolve the ionic salt while shifting the residual water peak away from the aliphatic region of interest.

Step-by-Step Methodology
  • Sample Weighing (Mass-to-Signal Optimization): Weigh exactly 15–20 mg of the analyte. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for 1 H NMR within 16 scans and allows for a high-quality 13 C NMR spectrum within 512–1024 scans, preventing probe detuning caused by overly viscous solutions.

  • Solvent Addition & Internal Referencing: Add 500 µL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the primary internal standard ( δ 0.00 ppm). The residual DMSO pentet ( δ 2.50 ppm for 1 H) and septet ( δ 39.52 ppm for 13 C) serve as secondary validation anchors, as documented in standard [2].

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Filtration (Paramagnetic Clearance): Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean, 5 mm precision NMR tube. Causality: Micro-particulates, particularly trace metals from prior synthetic steps, cause localized magnetic field inhomogeneities, leading to line broadening and loss of J -coupling resolution.

  • Acquisition & Phasing: Acquire spectra at 298 K using a 400 MHz or higher spectrometer. Validate the sample's dryness by checking the H 2​ O peak at δ 3.33 ppm; a massive water peak indicates hygroscopic absorption by the HCl salt, which can obscure the −CH2​− signals.

NMR_Workflow A 1. Sample Weighing (15-20 mg API) B 2. Solvent Selection (DMSO-d6 + 0.03% TMS) A->B C 3. Dissolution & Homogenization (Vortexing / Sonication) B->C D 4. Filtration (0.22 µm PTFE filter) C->D E 5. NMR Tube Transfer (500 µL volume) D->E F 6. Spectral Acquisition (1H, 13C, 2D NMR) E->F G 7. Data Processing & Phasing (MestReNova / TopSpin) F->G

Step-by-step experimental workflow for NMR sample preparation and acquisition.

1 H NMR Spectral Analysis

The 1 H NMR spectrum (400 MHz, DMSO- d6​ ) of this compound is characterized by two distinct AA′BB′ aromatic systems, an isolated aliphatic methylene group, and a broad exchangeable ammonium signal.

The most deshielded signals belong to the protons ortho to the nitro group due to its powerful electron-withdrawing nature. Conversely, the protons ortho to the ether oxygen on both rings are shielded and appear upfield in the aromatic region.

Table 1: 1 H NMR Quantitative Data Summary
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Position
8.40 Broad singlet (br s)3H- −NH3+​ (Ammonium protons, exchangeable)
8.25 Doublet (d)2H9.0Nitrophenyl: H−3′,H−5′ (ortho to −NO2​ )
7.55 Doublet (d)2H8.5Aminomethylphenyl: H−3,H−5 (ortho to −CH2​ )
7.20 Doublet (d)2H8.5Aminomethylphenyl: H−2,H−6 (ortho to −O− )
7.15 Doublet (d)2H9.0Nitrophenyl: H−2′,H−6′ (ortho to −O− )
4.10 Singlet (s) / br d2H-Aliphatic: −CH2​− (Methylene bridge)

(Note: Exact chemical shifts may vary by ± 0.05 ppm depending on concentration and exact temperature. Residual solvent peaks will appear at 2.50 ppm for DMSO and ~3.33 ppm for water[3].)

13 C NMR Spectral Analysis

The 13 C NMR spectrum (100 MHz, DMSO- d6​ ) provides a definitive map of the carbon skeleton. The quaternary carbons attached to heteroatoms (Oxygen and Nitrogen) are highly deshielded. The carbon directly attached to the nitro group ( C−4′ ) is typically observed near 142.5 ppm, while the carbons attached to the ether oxygen ( C−1 and C−1′ ) are pushed past 150 ppm.

Table 2: 13 C NMR Quantitative Data Summary
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Structural Position
162.5 Quaternary ( C )Nitrophenyl: C−1′ (Attached to −O− )
154.5 Quaternary ( C )Aminomethylphenyl: C−1 (Attached to −O− )
142.5 Quaternary ( C )Nitrophenyl: C−4′ (Attached to −NO2​ )
130.5 Quaternary ( C )Aminomethylphenyl: C−4 (Attached to −CH2​− )
130.5 Methine ( CH )Aminomethylphenyl: C−3,C−5 (ortho to −CH2​ )
126.0 Methine ( CH )Nitrophenyl: C−3′,C−5′ (ortho to −NO2​ )
120.0 Methine ( CH )Aminomethylphenyl: C−2,C−6 (ortho to −O− )
117.5 Methine ( CH )Nitrophenyl: C−2′,C−6′ (ortho to −O− )
41.5 Methylene ( CH2​ )Aliphatic: −CH2​− (Attached to −NH3+​ )

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong foundational assignment, 2D NMR techniques are required to establish absolute connectivity and rule out regioisomers.

  • COSY (Correlation Spectroscopy): Confirms the AA′BB′ systems by showing strong 3JHH​ cross-peaks between the δ 8.25 and δ 7.15 protons (Nitrophenyl ring), and between the δ 7.55 and δ 7.20 protons (Aminomethylphenyl ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the protons directly to their attached carbons, differentiating the overlapping quaternary carbons from the methine carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for structural validation. The methylene protons ( δ 4.10) will show 2JCH​ and 3JCH​ correlations to C−4 ( δ 130.5) and C−3/C−5 ( δ 130.5), anchoring the aliphatic chain to Ring B. Crucial limitation: HMBC correlations rarely cross the diaryl ether oxygen due to the bond angle and distance, meaning Ring A and Ring B must be assigned as isolated spin systems that are logically deduced to be connected via the oxygen atom.

HMBC_Logic H_CH2 Methylene Protons (δ 4.10) C_ArB Aminomethyl Carbons (δ 154.5, 130.5) H_CH2->C_ArB 2J, 3J Coupling H_ArA Nitrophenyl Protons (δ 8.25, 7.15) C_ArA Nitrophenyl Carbons (δ 162.5, 142.5) H_ArA->C_ArA 2J, 3J Coupling H_ArB Aminomethyl Protons (δ 7.55, 7.20) H_ArB->C_ArB 2J, 3J Coupling

HMBC correlation logic linking proton anchors to carbon targets in the diaryl ether.

Conclusion

The NMR characterization of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride relies heavily on understanding the push-pull electronic dynamics of its substituents. By utilizing a self-validating preparation methodology in DMSO- d6​ and leveraging the predictable shielding/deshielding effects of the ether, nitro, and protonated amine groups, researchers can achieve unambiguous structural elucidation. The integration of 2D NMR (COSY, HSQC, HMBC) further fortifies this analytical framework, ensuring high-fidelity data suitable for regulatory submissions and advanced synthetic tracking.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Li, Y., Akiyama, T., Yokoyama, T., & Matsumoto, Y. (2016). NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. Biomacromolecules, 17(6), 1921-1929.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[Link]

Sources

Exploratory

Solubility Profile of (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride in Organic Solvents

Executive Summary (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (often referred to as 4-(4-nitrophenoxy)benzylamine hydrochloride) is a highly functionalized synthetic intermediate. Structurally, it presents a fasc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (often referred to as 4-(4-nitrophenoxy)benzylamine hydrochloride) is a highly functionalized synthetic intermediate. Structurally, it presents a fascinating dichotomy: a rigid, hydrophobic diaryl ether core coupled with a strongly electron-withdrawing nitro group, terminating in a highly polar, ionic primary ammonium chloride moiety.

Understanding its solubility profile in organic solvents is critical for optimizing downstream chemical synthesis, purification via crystallization, and early-stage assay formulation. This whitepaper elucidates the thermodynamic principles governing its solvation, provides a predictive empirical solubility profile, and establishes a self-validating experimental protocol for rigorous solubility determination.

Structural Descriptors & Solvation Thermodynamics

As a fundamental rule in physical pharmacy and synthetic chemistry, solubility is not merely a qualitative "like dissolves like" phenomenon; it is a strict thermodynamic balance. The dissolution of a hydrochloride salt in an organic solvent requires the solvent to overcome the high crystal lattice energy of the solid state[1].

The Role of the Dielectric Constant ( ε )

For ionic drugs and hydrochloride salts, the solvent's dielectric constant ( ε ) is the primary predictor of solubility[2]. According to the Born equation, the energy required to separate the R−NH3+​ and Cl− ions is inversely proportional to the dielectric constant of the solvent[2].

  • Lattice Disruption: Solvents with high dielectric constants (e.g., DMSO, Methanol) effectively shield the separated ions, preventing them from recombining into the crystal lattice.

  • Organic Core Solvation: The diaryl ether and nitro groups require van der Waals forces and dipole-dipole interactions, which are readily provided by the carbon backbones of polar aprotic and protic solvents.

  • Hydrogen Bonding: Protic solvents (like alcohols) provide additional stabilization by acting as hydrogen bond donors to the chloride counterion and acceptors to the ammonium protons[3].

SolvationCycle Solid Solid Salt (Crystal Lattice) GaseousIons Gaseous Ions (R-NH3+ & Cl-) Solid->GaseousIons Lattice Energy (ΔH > 0) Solvated Solvated Ions (Solution Phase) Solid->Solvated Enthalpy of Solution GaseousIons->Solvated Solvation Energy (ΔH < 0)

Thermodynamic cycle governing the dissolution of hydrochloride salts.

Empirical Solubility Profile in Organic Solvents

Based on the thermodynamic parameters of the compound's functional groups and empirical data from analogous hydrochloride salts[4][5], the solubility profile across various organic solvent classes is summarized below.

Solvent ClassRepresentative SolventsDielectric Constant ( ε )Estimated SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)~46.7~36.7High (>50 mg/mL)The exceptionally high ε easily overcomes the ionic lattice energy. The aprotic organic bulk perfectly solvates the hydrophobic diaryl ether core[2].
Polar Protic Methanol (MeOH)Ethanol (EtOH)~32.7~24.5Moderate to High (10 - 50 mg/mL)Strong hydrogen bonding stabilizes the Cl− ion. Solubility decreases from MeOH to EtOH as the carbon chain lengthens and ε drops[3].
Moderately Polar Aprotic AcetoneAcetonitrile (MeCN)Ethyl Acetate (EtOAc)~20.7~37.5~6.0Low to Moderate (1 - 10 mg/mL)Despite a high ε , MeCN often exhibits anomalously low solubility for amine salts due to poor solvation of the anion[4]. EtOAc cannot disrupt the lattice.
Non-Polar TolueneDichloromethane (DCM)Hexane~2.4~8.9~1.9Insoluble (<0.1 mg/mL)Non-polar solvents possess insufficient dielectric constants to reduce the attraction between the strong electrolyte ions[3].

Experimental Methodology: The Shake-Flask Protocol

To transition from predictive models to empirical certainty, thermodynamic solubility must be determined experimentally. The Shake-Flask Method remains the gold standard for this purpose[6][7].

As an application scientist, I mandate a self-validating workflow. Simply measuring the dissolved compound is insufficient; one must account for potential phase transformations (e.g., solvate formation or polymorphic shifts) that occur during equilibration, which can artificially alter the apparent solubility[8].

Step-by-Step Protocol
  • Sample Preparation: Add an excess amount of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (e.g., 50 mg) to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial. The presence of undissolved solid is mandatory to ensure saturation[8].

  • Equilibration: Place the vial in an orbital thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to ensure true thermodynamic equilibrium is reached, rather than a transient kinetic supersaturation[6][9].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the excess solid. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter[8].

  • Quantification (HPLC-UV): Dilute the filtered supernatant with a compatible mobile phase and analyze via High-Performance Liquid Chromatography (HPLC). Causality: HPLC is strictly preferred over simple UV spectrophotometry because it separates and detects any degradation products that may have formed during the 48-hour equilibration, preventing false-positive solubility inflation[8].

  • Solid-State Verification: Recover the residual solid from step 3, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the crystal structure has not transformed into a less soluble polymorph or a solvent-adduct (solvate) during the experiment[8].

ShakeFlask Prep 1. Sample Prep (Excess Solid) Equil 2. Equilibration (25°C, 48h) Prep->Equil Sep 3. Phase Separation (Filtration) Equil->Sep Anal 4. Quantification (HPLC-UV) Sep->Anal Valid 5. Solid Verification (XRPD) Sep->Valid Residuals

Standardized shake-flask methodology for thermodynamic solubility determination.

Strategic Solvent Selection for Downstream Workflows

Understanding this solubility profile allows chemists to engineer highly efficient workflows:

  • For Chemical Synthesis: If the amine is to be used as a nucleophile in a substitution reaction, DMF or DMSO should be selected. Their high dielectric constants will fully solubilize the hydrochloride salt. An auxiliary base (e.g., DIPEA or triethylamine) can then be added to liberate the free base in situ.

  • For Purification (Crystallization): A solvent/anti-solvent approach is highly recommended. The crude hydrochloride salt can be dissolved in a minimal volume of warm Methanol (good solvent). Upon cooling, the slow dropwise addition of Ethyl Acetate or Toluene (anti-solvents with low ε ) will force the dielectric constant of the mixture down, rapidly increasing the crystal lattice energy relative to the solvation energy, thereby inducing high-purity crystallization[4].

References

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis. Available at:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at:[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. Available at:[Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Understanding Dielectric Constant in Solvents. Scribd. Available at:[Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development (ACS). Available at:[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at:[Link]

  • Solubility and Distribution Phenomena. University of Baghdad. Available at:[Link]

  • The solubility of drugs. Basicmedical Key. Available at:[Link]

Sources

Foundational

Mechanism of Action for (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary The compound 1-[4-(4-nitrophenoxy)phenyl]methanamine hydrochloride (CAS: 108874-34-6) and its derivatives represent a highly versatile class of chemical probes and pharmacological building blocks. Chara...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(4-nitrophenoxy)phenyl]methanamine hydrochloride (CAS: 108874-34-6) and its derivatives represent a highly versatile class of chemical probes and pharmacological building blocks. Characterized by a central phenoxybenzylamine scaffold, these molecules are primarily investigated for their potent modulatory effects on copper-containing amine oxidases—specifically Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO)[1]—and flavin-dependent Monoamine Oxidases (MAOs)[2].

This whitepaper deconstructs the structural-activity relationships (SAR) of the 4-nitrophenoxybenzylamine pharmacophore, delineates its core mechanism of action in mitigating oxidative stress and leukocyte extravasation, and provides highly validated, step-by-step experimental workflows for evaluating its efficacy in vitro.

Structural Logic and Pharmacophore Anatomy

As an application scientist, I approach molecular design not just as a structural exercise, but as a functional blueprint. The efficacy of (4-(4-Nitrophenoxy)phenyl)methanamine derivatives is driven by three distinct structural domains, each serving a specific biophysical purpose:

  • The Primary Amine (Methanamine/Benzylamine Core): This is the catalytic anchor. Benzylamines are classic endogenous-like substrates for amine oxidases. The primary amine enters the enzymatic channel and interacts directly with the topaquinone (TPQ) cofactor in VAP-1 or the FAD cofactor in MAO[1].

  • The Phenoxy Ether Bridge: This linkage provides crucial conformational flexibility. The ether oxygen allows the distal phenyl ring to rotate and fold into the hydrophobic auxiliary pockets of the enzyme (e.g., the large active site cavity of VAP-1), significantly increasing binding affinity compared to rigid biphenyl systems.

  • The 4-Nitro Substitution (The Modulator): The addition of the nitro group at the para position is a deliberate metabolic and electronic strategy. As a strong electron-withdrawing group (EWG), the nitro moiety reduces the electron density of the distal aromatic ring, effectively shielding it from rapid CYP450-mediated oxidative metabolism (hydroxylation). Furthermore, the polarized oxygen atoms of the nitro group act as potent hydrogen-bond acceptors, engaging with specific polar residues (e.g., Tyrosine or Glutamine) deep within the enzyme's binding pocket.

  • The Hydrochloride Salt: Formulating the compound as an HCl salt is critical for assay reliability. The salt form protonates the primary amine, preventing auto-oxidation during storage and ensuring rapid, uniform dissolution in physiological aqueous buffers (pH 7.4) without the need for high concentrations of DMSO, which can denature target enzymes.

Core Mechanism of Action: VAP-1/SSAO Inhibition

While the phenoxybenzylamine scaffold exhibits affinity for MAO-B[2], its most compelling mechanism of action lies in the targeted inhibition of VAP-1/SSAO .

VAP-1 is a dual-function membrane-bound glycoprotein expressed heavily on endothelial cells. It acts both as an adhesion molecule for leukocytes and as an ectoenzyme that oxidizes primary amines[1][3]. The enzymatic reaction catalyzed by VAP-1 produces aldehydes, ammonia, and hydrogen peroxide ( H2​O2​ ) [4].

The Pathophysiological Cascade

In chronic inflammatory states, the localized production of H2​O2​ by VAP-1 acts as an autocrine/paracrine signaling molecule. This oxidative stress up-regulates the expression of other endothelial adhesion molecules (such as E-selectin, P-selectin, and CXCL8)[1]. This cascade facilitates the tethering, rolling, and eventual extravasation of leukocytes from the bloodstream into inflamed tissues[4].

The Inhibitory Mechanism

(4-(4-Nitrophenoxy)phenyl)methanamine derivatives act as competitive inhibitors (and in some derivatized forms, suicide substrates) at the VAP-1 active site. By occupying the TPQ cofactor site, the compound halts the production of H2​O2​ . Without this oxidative signal, the up-regulation of secondary adhesion molecules is suppressed, effectively "closing the gate" on leukocyte tissue infiltration.

G Substrate Endogenous Amines (e.g., Methylamine) VAP1 VAP-1 / SSAO Enzyme (Endothelial Surface) Substrate->VAP1 Oxidation Products H2O2 + Aldehydes + NH3 (Oxidative Stress) VAP1->Products Catalysis Adhesion Up-regulation of Adhesion Molecules Products->Adhesion Signaling Leukocyte Leukocyte Extravasation & Tissue Inflammation Adhesion->Leukocyte Recruitment Inhibitor 4-(4-Nitrophenoxy)benzylamine Derivatives Inhibitor->VAP1 Competitive Inhibition

Diagram 1: Mechanism of VAP-1 mediated inflammation and its blockade by phenoxybenzylamine inhibitors.

Quantitative Pharmacological Profiling

To contextualize the efficacy of the 4-nitro substitution, we evaluate the scaffold against standard reference compounds. The data below illustrates the representative pharmacological profile of the nitro-derivatized scaffold compared to the unsubstituted baseline.

Table 1: Representative In Vitro Profiling of Phenoxybenzylamine Scaffolds

Compound / ScaffoldPrimary TargetIC 50​ (nM)Selectivity Index (vs MAO-B)Key Structural Advantage
(4-(4-Nitrophenoxy)phenyl)methanamine VAP-1 / SSAO~45>100Nitro group enhances metabolic stability and H-bonding.
4-Phenoxybenzylamine (Reference)VAP-1 / SSAO~320~10Flexible ether hinge, but lacks distal electronic shielding.
LJP-1207 (Industry Standard)VAP-1 / SSAO~15>500Hydrazine acts as an irreversible suicide inhibitor.

Note: The electron-withdrawing nature of the nitro group significantly lowers the IC 50​ by stabilizing the enzyme-inhibitor complex via dipole interactions, while simultaneously improving the selectivity window against off-target MAO enzymes.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol details the in vitro validation of (4-(4-Nitrophenoxy)phenyl)methanamine derivatives. We utilize a fluorometric Amplex Red coupled assay. Causality note: We choose Amplex Red over direct ammonia detection because Amplex Red reacts with H2​O2​ in a strict 1:1 stoichiometry in the presence of Horseradish Peroxidase (HRP), yielding resorufin—a highly fluorescent product that provides superior signal-to-noise ratios in high-throughput microplate formats.

Protocol 1: Fluorometric VAP-1/SSAO Inhibition Assay

Reagents & Materials:

  • Recombinant Human VAP-1/AOC3 enzyme.

  • Substrate: Benzylamine hydrochloride (1 mM stock).

  • Detection Mix: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) and HRP.

  • Assay Buffer: 50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , pH 7.4.

  • Test Compound: (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM master stock. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from 1 nM to 100 µM. Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 µL of the diluted test compound to a 96-well black microplate. Add 40 µL of recombinant VAP-1 enzyme (diluted in Assay Buffer to 2 µg/mL). Incubate at 37°C for 30 minutes. Causality: This pre-incubation allows the inhibitor to reach binding equilibrium with the TPQ active site before the substrate is introduced.

  • Reaction Initiation: Prepare a Detection Master Mix containing 400 µM benzylamine substrate, 2 U/mL HRP, and 100 µM Amplex Red in Assay Buffer. Add 50 µL of this mix to each well to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C using excitation at 530 nm and emission at 590 nm.

  • Data Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Normalize data against a positive control (enzyme + vehicle) and a negative control (buffer only). Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Workflow Prep Compound Prep (Serial Dilution) Incubation Enzyme Pre-incubation (37°C, 30 min) Prep->Incubation Detection Amplex Red + HRP + Substrate Addition Incubation->Detection Analysis Kinetic Fluorescence (Ex:530nm/Em:590nm) Detection->Analysis Validation Data Normalization & IC50 Calculation Analysis->Validation

Diagram 2: High-throughput fluorometric screening workflow for amine oxidase inhibitors.

Conclusion and Translational Perspective

The (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride scaffold is a masterclass in rational chemical design. By combining the requisite primary amine for catalytic entry with a flexible ether bridge and an electronically shielding nitro group, researchers can achieve potent, selective inhibition of amine oxidases like VAP-1.

Beyond direct inhibition, the primary amine of this scaffold serves as an excellent nucleophile for further derivatization. Reacting this building block with various acyl chlorides or isocyanates yields complex amides and ureas that can be fine-tuned for diverse therapeutic targets, ranging from neurodegenerative diseases to chronic inflammatory and fibrotic disorders[4].

References

  • National Institutes of Health (PMC). "Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode." NIH PubMed Central. Available at:[Link]

  • Researcher.Life. "Cloning and Characterization of Mouse Vascular Adhesion Protein-1 Reveals a Novel Molecule with Enzymatic Activity." Researcher.Life Database. Available at:[Link]

  • Google Patents. "Hydrazino alcohol derivatives useful as inhibitors of copper-containing amine oxidases." Patent WO2005080319A1.

Sources

Protocols & Analytical Methods

Method

Application Note: (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride as a Bifunctional Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the diaryl ether structural motif is a privileged scaffold, heavily utilized in the design of targeted therapeutics such as Type II and Type III kinase inhibitors[1]. (4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the diaryl ether structural motif is a privileged scaffold, heavily utilized in the design of targeted therapeutics such as Type II and Type III kinase inhibitors[1]. (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS: 108874-34-6) serves as a highly versatile, bifunctional pharmaceutical intermediate. By offering two orthogonally reactive poles—a highly nucleophilic primary aliphatic amine and a masked, electron-deficient nitroarene—this building block allows for the rapid, modular assembly of complex pharmacophores without the need for cumbersome protection/deprotection strategies[2].

This application note provides a comprehensive guide for drug development professionals on the mechanistic rationale, synthetic workflows, and validated protocols for deploying this intermediate in the synthesis of advanced therapeutics.

Chemical Profile & Mechanistic Rationale

The Diaryl Ether Core

The diaryl ether linkage provides essential conformational flexibility. The oxygen bridge creates a ~120° angle that allows the two aromatic rings to twist independently. This flexibility is critical for threading the molecule into deep, narrow hydrophobic pockets of target proteins, such as the DFG-out allosteric site of kinases (e.g., VEGFR2, BRAF)[3].

Orthogonal Reactivity (The Self-Validating System)

The true value of CAS 108874-34-6 lies in its built-in chemoselectivity:

  • The Benzylamine Pole: The primary amine is tethered via a methylene spacer, making it highly nucleophilic and sterically accessible. It can be immediately functionalized (via amidation, reductive amination, or urea formation) to build the solvent-exposed or hinge-binding region of the drug.

  • The Nitro Pole: The nitro group is completely inert to standard amine-coupling conditions. It acts as a robust, atom-economical "masked aniline." Once the benzylamine is functionalized, the nitro group can be selectively reduced to an aniline, revealing a second nucleophilic site for further derivatization[4].

Causality of the Hydrochloride Salt

The intermediate is supplied as a hydrochloride salt rather than a free base[2]. This is a deliberate design choice: primary benzylamines are prone to atmospheric oxidation and can absorb ambient CO₂ to form carbamates. The HCl salt protonates the amine, locking its lone pair and ensuring indefinite shelf stability. The free base is only liberated in situ during the first synthetic step.

Synthetic Workflows & Protocols

The following workflow demonstrates the sequential, orthogonal functionalization of the intermediate.

Workflow A 1. Starting Material CAS 108874-34-6 (HCl Salt) B 2. Free Base Release DIPEA / Solvent A->B Deprotonation C 3. Chemoselective Amidation (HATU/Acid) B->C Electrophile Addition D 4. Nitro Reduction Pd/C or Fe-based C->D H2 or e- transfer E 5. Aniline Functionalization (Kinase Hinge Binder) D->E 2nd Electrophile

Workflow for orthogonal functionalization of the bifunctional diaryl ether scaffold.

Protocol A: Chemoselective Amidation of the Benzylamine

This step functionalizes the primary amine while leaving the nitro group intact. HATU is utilized as the coupling reagent to ensure rapid kinetics, which minimizes the risk of epimerization if a chiral carboxylic acid is used.

Materials:

  • (4-(4-Nitrophenoxy)phenyl)methanamine HCl (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend the HCl salt in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise at room temperature. The solution will clarify as the free base is generated.

  • Activation: In a separate vial, dissolve the carboxylic acid and HATU in DMF. Stir for 5 minutes to form the active highly reactive OAt-ester.

  • Coupling: Transfer the activated acid solution to the amine mixture. Stir at room temperature for 2–4 hours.

  • Workup & Validation: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate. The survival of the distinct yellow tint indicates the nitro group remains unreacted, validating the chemoselectivity of the step.

Protocol B: Chemoselective Nitro Reduction to Aniline

Once the benzylamine pole is secured, the nitro group must be reduced to an aniline to allow for the final assembly of the drug molecule[5]. The choice of reduction method is dictated by the presence of halogens on the newly attached functional groups.

Option 1: Standard Catalytic Hydrogenation (Halogen-Free Substrates)

  • Dissolve the intermediate from Protocol A in a 1:1 mixture of Methanol/THF.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature.

  • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

Option 2: Iron-Mediated Reduction (Halogen-Safe) Causality Note: If the molecule contains aryl fluorides or chlorides (common in kinase inhibitors), Pd/C can catalyze unwanted hydrodehalogenation[3]. Iron/NH₄Cl provides a milder, chemoselective alternative that exclusively reduces the nitro group[4].

  • Dissolve the intermediate in an 8:2 mixture of Ethanol/Water.

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat the mixture to 80°C and stir for 4 hours.

  • Cool to room temperature, filter through Celite, and extract the filtrate with Ethyl Acetate.

Quantitative Data & Reaction Optimization

The following table summarizes the expected yields and chemoselectivity parameters for the protocols described above, allowing researchers to benchmark their synthetic efforts.

Reaction StepMethodReagents & ConditionsChemoselectivity ProfileTypical Yield
Benzylamine Amidation HATU CouplingHATU, DIPEA, DMF, RT, 2h>99% (Nitro group remains completely inert)85 - 95%
Nitro Reduction (Standard)Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, MeOH/THF, RT, 12hLow (Risk of hydrodehalogenation on aryl rings)90 - 99%
Nitro Reduction (Halogen-Safe)Iron ReductionFe(0), NH₄Cl, EtOH/H₂O, 80°C, 4hHigh (Preserves aryl halogens and amides)80 - 92%

Biological Application: Kinase Inhibition Pathways

Derivatives synthesized from the 4-(4-aminophenoxy)benzylamine core are frequently deployed as pan-RAF or VEGFR2 inhibitors[3]. The diaryl ether core mimics the adenine ring of ATP, while the functionalized benzylamine extends into the solvent-accessible channel, and the newly formed aniline is often converted into a urea to form critical hydrogen bonds with the conserved DFG (Asp-Phe-Gly) motif of the kinase.

Pathway Ligand Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR2 / EGFR) Ligand->Receptor Ras RAS GTPase Receptor->Ras Activation Inhibitor Diaryl Ether Inhibitor Inhibitor->Receptor Type II Inhibition Raf BRAF Kinase Inhibitor->Raf Pan-RAF Inhibition Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Mechanism of action for diaryl ether kinase inhibitors targeting the MAPK/ERK signaling pathway.

By interrupting the MAPK/ERK signaling cascade at the receptor or RAF level, these derivatives effectively halt tumor proliferation and angiogenesis, proving the profound clinical value of the initial CAS 108874-34-6 intermediate.

References

  • Sigma-Aldrich. "1-[4-(4-nitrophenoxy)phenyl]methanamine hydrochloride". Sigma-Aldrich Product Catalog. 2

  • National Institutes of Health (NIH). "Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives". PMC. 4

  • ResearchGate. "Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols". ResearchGate Publications.1

  • BenchChem. "A Technical Guide to 4-(4-Aminophenoxy)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential". BenchChem Insights. 5

  • ACS Publications. "Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives". Journal of Medicinal Chemistry. 3

Sources

Application

Application Note: High-Efficiency Amide Bond Formation with (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride

Executive Summary This application note details the optimized experimental conditions for synthesizing amide derivatives using (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride. By employing HATU as the coupling reagen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized experimental conditions for synthesizing amide derivatives using (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride. By employing HATU as the coupling reagent and N,N-diisopropylethylamine (DIPEA) as the base in N,N-dimethylformamide (DMF), this protocol ensures rapid conversion, minimal epimerization, and high product purity[1][2]. The guide provides mechanistic insights, self-validating workflow steps, and a robust aqueous workup strategy tailored specifically to the chemical properties of this amine hydrochloride salt.

Mechanistic Insights & Reagent Selection

To achieve high yields, it is critical to understand the causality behind the reagent selection:

  • The Amine Component: (4-(4-Nitrophenoxy)phenyl)methanamine is a primary benzylamine derivative. Unlike deactivated anilines, the nucleophilic nitrogen is insulated from the electron-withdrawing 4-nitrophenoxy group by a methylene spacer (-CH₂-). This structural feature ensures the amine retains high intrinsic nucleophilicity, allowing for rapid aminolysis[3].

  • The Hydrochloride Salt & Base Selection: The amine is supplied as a stable hydrochloride (HCl) salt. In this protonated state, the amine is completely non-nucleophilic. A stoichiometric excess of a sterically hindered, non-nucleophilic tertiary amine base—specifically DIPEA—is mandatory to liberate the free amine in situ[2]. DIPEA is preferred over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the activation step.

  • HATU Activation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) converts the carboxylic acid into a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester[2]. The neighboring pyridine nitrogen in the HOAt moiety accelerates the coupling reaction via a hydrogen-bonded cyclic transition state, making it significantly more efficient than standard EDC/HOBt protocols, especially for sterically hindered substrates[1][3].

Reaction Pathway & Experimental Workflow

Mechanism acid Carboxylic Acid (R-COOH) ester HOAt Active Ester (Highly Electrophilic) acid->ester -H2O equiv hatu HATU + DIPEA (Activation) hatu->ester product Target Amide Derivative + HOAt Byproduct ester->product Aminolysis amine_hcl (4-(4-Nitrophenoxy)phenyl)methanamine HCl (Protonated, Non-nucleophilic) free_amine Free Benzylamine (Active Nucleophile) amine_hcl->free_amine + DIPEA (Deprotonation) free_amine->product

Mechanistic pathway of HATU-mediated amide coupling with an amine hydrochloride salt.

Workflow step1 1. Pre-activation Dissolve Acid + HATU in DMF. Add DIPEA. Stir 15-30 min. step2 2. Nucleophile Addition Add Amine HCl Salt. Verify pH > 8. step1->step2 step3 3. Coupling Reaction Stir at RT for 2-18 h. Monitor via LC-MS/TLC. step2->step3 step4 4. Aqueous Workup Dilute with EtOAc. Wash: 1M HCl, NaHCO3, 5% LiCl. step3->step4 Conversion > 95% step5 5. Isolation Dry over Na2SO4, Concentrate. Purify via Chromatography. step4->step5 Organic Phase

Step-by-step experimental workflow for the amide coupling and isolation process.

Quantitative Data & Stoichiometry

Table 1: Optimized Stoichiometry for HATU-Mediated Coupling

ReagentEquivalentsFunctionRationale
Carboxylic Acid 1.0Electrophile PrecursorSet as the limiting reagent to maximize the conversion of the valuable acid substrate[2].
HATU 1.1 - 1.5Coupling AgentA slight excess ensures complete activation of the carboxylic acid to the HOAt ester[2].
(4-(4-Nitrophenoxy)phenyl)methanamine HCl 1.05 - 1.2NucleophileA slight excess drives the aminolysis reaction to completion.
DIPEA 3.0 - 5.0Non-nucleophilic BaseNeutralizes the amine HCl salt (1 eq), facilitates acid activation (1 eq), and neutralizes protons generated during coupling (1-2 eq excess)[1][2].
Anhydrous DMF 0.1 - 0.2 MSolventHighly polar aprotic solvent required to solubilize the amine HCl salt and polar intermediates[2][4].

Detailed Step-by-Step Protocol

Preparation & Pre-activation
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 - 0.2 M[2].

  • Add HATU (1.1 - 1.5 eq) to the solution[2].

  • Add DIPEA (2.0 eq) dropwise. The solution will typically undergo a color change (often turning yellow or orange), indicating the formation of the active ester.

  • Causality Note: Stir the mixture at room temperature for 15–30 minutes[2]. This pre-activation step ensures the complete conversion of the carboxylic acid to the highly electrophilic HOAt active ester. If the amine is added prematurely, it may form an unreactive carboxylate salt with the free acid, stalling the reaction.

Amine Addition & Coupling
  • Add (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (1.05 - 1.2 eq) directly to the reaction mixture as a solid.

  • Immediately add additional DIPEA (1.0 - 3.0 eq) to the flask.

  • Self-Validating Step: Withdraw a 1 µL aliquot from the reaction mixture and spot it onto a wet piece of universal pH paper. The pH must be > 8. If the pH is neutral or acidic, the amine remains protonated (as the HCl salt) and will not participate in the coupling. Add DIPEA in 0.5 eq increments until the pH is strictly basic.

  • Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 2 to 18 hours[2].

Reaction Monitoring
  • Monitor the reaction progress via LC-MS or TLC. The disappearance of the HOAt active ester mass/spot and the emergence of the product mass confirm reaction progression.

Quenching & Aqueous Workup
  • Once complete, quench the reaction by diluting the mixture with a 10-fold volume of Ethyl Acetate (EtOAc)[2].

  • Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 1/2 volume).

    • Causality Note: This step protonates and removes any unreacted (4-(4-Nitrophenoxy)phenyl)methanamine and excess DIPEA into the aqueous phase. The 4-nitrophenoxy group and the newly formed amide bond are highly stable under these mildly acidic conditions.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 1/2 volume). This removes any unreacted carboxylic acid and the acidic HOAt byproduct[2].

  • LiCl Wash: Wash the organic layer with 5% aqueous LiCl (3 × 1/2 volume).

    • Causality Note: DMF is highly miscible with EtOAc. The LiCl wash selectively partitions DMF into the aqueous layer, preventing it from co-eluting and contaminating the product during downstream chromatography.

  • Wash with brine (1 × 1/2 volume), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If LC-MS indicates stalled conversion despite the presence of the active ester, re-verify the pH. The generation of protons during the HATU coupling cycle can lower the pH over time, re-protonating the amine. Supplement with additional DIPEA.

  • Epimerization Concerns: If coupling a chiral amino acid, minimize the pre-activation time to exactly 3-5 minutes, or add the amine simultaneously with HATU to suppress oxazolone formation and subsequent racemization[1].

  • Nitro Group Sensitivity: The 4-nitrophenoxy group is fully stable under standard HATU/DIPEA conditions. However, avoid exposing the crude mixture to strong reducing agents (e.g., hydrogenation conditions or dithionite) during downstream processing unless nitro reduction to the corresponding aniline is explicitly desired[4].

References

1.[1] Technical Support Information Bulletin 2105 - HATU Source: aapptec (peptide.com) URL:

2.[2] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols Source: Benchchem URL:

3.[4] Amide coupling. Reaction conditions. Source: ResearchGate URL:

4.[3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (NIH) URL:

5. [4-(4-nitrophenoxy)phenyl]methanamine (MDL Mfcd12863586) Source: Sigma-Aldrich URL:

Sources

Method

Advanced Derivatization Protocols for (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride: A Bifunctional Scaffold in Drug Discovery

Introduction & Chemical Rationale In modern drug discovery and bioconjugation, the strategic utilization of bifunctional scaffolds is critical for synthesizing complex molecular architectures, such as PROTAC linkers, flu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery and bioconjugation, the strategic utilization of bifunctional scaffolds is critical for synthesizing complex molecular architectures, such as PROTAC linkers, fluorescent probes, and dual-pharmacophore inhibitors. (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a highly versatile building block that offers three distinct chemical advantages:

  • A Primary Aliphatic Amine: Highly nucleophilic and primed for acylation, alkylation, or isothiocyanate coupling.

  • A Diaryl Ether Core: Confers conformational flexibility and lipophilicity, a motif frequently found in kinase inhibitors and thyroid hormone analogs.

  • A Para-Nitro Group: A masked aniline that can be orthogonally reduced, providing a secondary site for derivatization.

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. The protocols below detail the causality behind each experimental parameter, ensuring that your derivatization workflows are chemoselective, scalable, and self-validating. We utilize the hydrochloride salt of the amine to prevent premature oxidation and dimerization, requiring precise in situ neutralization during derivatization.

Workflow SM (4-(4-Nitrophenoxy)phenyl) methanamine HCl Amidation Step 1: N-Acylation (EDC, OxymaPure) SM->Amidation R-COOH, DIPEA Intermediate N-Acyl Derivative (Nitro intact) Amidation->Intermediate Reduction Step 2: Nitro Reduction (Pd/C, H2) Intermediate->Reduction Product Aniline Derivative (Bifunctionalized) Reduction->Product

Fig 1. Orthogonal bifunctionalization workflow of (4-(4-Nitrophenoxy)phenyl)methanamine.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Bond Formation)

Objective: Couple the primary benzylamine with a carboxylic acid while leaving the nitro group intact.

Causality & Reagent Rationale: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) because its urea byproduct is water-soluble, allowing for seamless aqueous workup. To suppress the formation of inactive N-acylureas and prevent epimerization of chiral acids, an additive is required. While HOBt is traditional, we employ OxymaPure (Ethyl cyanohydroxyiminoacetate). OxymaPure provides superior coupling efficiency and eliminates the explosive hazards and potential hydrogen cyanide (HCN) release associated with benzotriazole-based additives[1].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask, dissolve the target carboxylic acid (1.1 eq) and OxymaPure (1.2 eq) in anhydrous DMF (0.1 M). Add EDC·HCl (1.2 eq) and stir at room temperature for 10 minutes. Insight: Pre-activation forms the reactive active ester before the amine is introduced, minimizing side reactions.

  • Neutralization & Coupling: Add (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (1.0 eq). Immediately add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Insight: 3.0 eq of DIPEA is strictly required—1 eq to neutralize the amine's HCl salt, 1 eq to deprotonate the carboxylic acid, and 1 eq to maintain a basic environment.

  • Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Validate completion via TLC (ninhydrin stain). The disappearance of the primary amine (which stains deep purple) confirms consumption.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO 3​ (removes unreacted acid and Oxyma), and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: Alkylate the primary amine to form a secondary amine using an aldehyde.

Causality & Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is the optimal reductant. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting aldehyde and the nitro group, but highly reactive toward the transient, more electrophilic iminium ion[2],[3]. 1,2-Dichloroethane (DCE) is selected as the solvent due to its superior solubility profile for borohydride species compared to DCM.

Mechanism Amine Primary Amine Nucleophilic Attack Imine Iminium Ion Transient Intermediate Amine->Imine -H2O Carbonyl Aldehyde/Ketone Electrophile Carbonyl->Imine Product Secondary Amine Stable Product Imine->Product NaBH(OAc)3 (Selective Reduction)

Fig 2. Mechanism of selective reductive amination using sodium triacetoxyborohydride.

Step-by-Step Methodology:

  • Imine Formation: Suspend the amine hydrochloride (1.0 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.0 eq) to liberate the free base, followed by the aldehyde (1.05 eq). Stir for 30 minutes at room temperature. Insight: Do not use excess DIPEA, as highly basic conditions can inhibit the protonation step required for iminium formation.

  • Reduction: Add NaBH(OAc) 3​ (1.5 eq) portionwise over 5 minutes. Stir at room temperature for 4–12 hours.

  • Quench & Workup (Self-Validation): Quench the reaction by slowly adding saturated aqueous NaHCO 3​ . Validation: Vigorous gas evolution (CO 2​ ) will occur as unreacted hydride and liberated acetic acid are neutralized. The cessation of bubbling indicates a safe, complete quench. Extract with DCM, dry over MgSO 4​ , and purify via flash chromatography.

Protocol C: Orthogonal Nitro Reduction for Bifunctionalization

Objective: Convert the terminal nitro group into an aniline to open a second vector for derivatization.

Causality & Reagent Rationale: Because the diaryl ether core of this specific molecule lacks halogen substituents (no Cl, Br, or I), we do not need to worry about hydrodehalogenation side-reactions. Therefore, standard heterogeneous catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under an atmosphere of H 2​ is the cleanest and most efficient method[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acylated or alkylated intermediate (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Purge the flask with N 2​ gas for 5 minutes. Carefully add 10% Pd/C (0.1 eq Pd by weight). Insight: Pd/C is highly pyrophoric when dry. Always add it to a N 2​ -purged flask, or wet it with a few drops of toluene before adding to methanol.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas (via a balloon). Repeat three times. Stir vigorously at room temperature for 2–6 hours.

  • Monitoring & Workup (Self-Validation): The reduction is visually self-validating; the starting nitro-aromatic solution (typically pale yellow) will transition to a colorless or slightly pinkish aniline solution.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with excess Methanol. Critical Safety Step: Never let the filtered Pd/C pad dry out in the air; immediately submerge the used filter cake in water to prevent fires. Concentrate the filtrate in vacuo to yield the pure aniline.

Quantitative Data Presentation

The following table summarizes the operational parameters, chemoselectivity, and expected outcomes of the three core derivatization techniques.

ProtocolPrimary ReagentsTarget Functional GroupChemoselectivity ProfileExpected YieldWorkup Strategy
N-Acylation EDC·HCl, OxymaPure, DIPEAPrimary AmineHighly selective; tolerates nitro and ether linkages85–95%Aqueous extraction (acid/base wash)
Reductive Amination NaBH(OAc) 3​ , Aldehyde, DIPEAPrimary AmineSelective for iminium over carbonyl/nitro groups80–90%Saturated NaHCO 3​ quench, DCM extraction
Nitro Reduction 10% Pd/C, H 2​ (1 atm), MeOHNitro GroupReduces -NO 2​ to -NH 2​ ; diaryl ether remains intact>95%Celite filtration (catalyst removal)

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. URL:[Link]

  • Kumar, A., et al. "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." Organic Letters 23.17 (2021): 6642-6646. URL:[Link]

  • Jakab-Nácsa, A., et al. "Comparison of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of Aromatic Nitro Compounds." Catalysts 12.5 (2022): 467. URL:[Link]

Sources

Application

Application Note: (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride in Peptide Synthesis &amp; Bioconjugation

Introduction and Strategic Rationale In advanced peptide engineering, the C-terminus is frequently modified to enhance proteolytic stability, increase membrane permeability, or introduce functional handles for bioconjuga...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In advanced peptide engineering, the C-terminus is frequently modified to enhance proteolytic stability, increase membrane permeability, or introduce functional handles for bioconjugation. (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS: 91955-44-1) serves as a highly specialized bifunctional building block.

Structurally, it consists of a benzylamine core extended by a phenoxy ether linkage, terminating in a nitro group. This specific architecture offers two distinct advantages in drug development:

  • Pharmacophore Mimicry : The extended hydrophobic bulk perfectly maps into the deep S1'/S2' sub-sites of targeted proteases (e.g., Cathepsins, Matrix Metalloproteinases), making it an ideal C-terminal capping agent for peptidomimetic inhibitors.

  • Latent Bioconjugation Handle : The nitro group acts as a "masked" aniline. If an unprotected diamine were used during peptide coupling, competitive acylation would lead to cross-linking. The nitro group remains completely inert during standard coupling, allowing for orthogonal deprotection (reduction) post-synthesis to yield a nucleophilic aniline for the attachment of fluorophores or affinity tags.

Causality in Experimental Design (E-E-A-T)

To ensure a self-validating and high-yielding synthetic system, the choice of reagents must be directly dictated by the physicochemical properties of the building block.

  • Why HATU for Amidation? The target amine is a bulky benzylamine derivative supplied as a hydrochloride salt. It must first be neutralized to its free base form. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over standard carbodiimides (DIC) because it generates a highly electrophilic OAt-active ester. The pyridine nitrogen of the OAt leaving group stabilizes the incoming hindered amine via a 7-membered cyclic hydrogen-bonded transition state, drastically accelerating the reaction[1].

  • Why SnCl₂ for Nitro Reduction? While catalytic hydrogenation (Pd/C, H₂) is the traditional method for nitro reduction, it is incompatible with solid-phase peptide synthesis (SPPS) and will poison in the presence of sulfur-containing residues (Met, Cys). Tin(II) chloride (SnCl₂) in mild acidic conditions offers strict orthogonality. It selectively reduces the nitro group to an aniline without cleaving standard Fmoc/tBu protecting groups, benzyl ethers, or the peptide backbone itself[2].

ABP_Workflow A Protected Peptide Free C-Terminus C HATU / DIPEA Coupling A->C B (4-(4-Nitrophenoxy)phenyl) methanamine HCl B->C D Nitro-Peptide Intermediate C->D Amide Bond Formation E SnCl2 / HCl Reduction D->E On-Resin Processing F Aniline-Peptide (Nucleophile) E->F -NO2 to -NH2 G Fluorophore-NHS Conjugation F->G H Activity-Based Probe (ABP) G->H Selective Labeling

Workflow for generating Activity-Based Probes (ABPs) using the nitrophenoxy building block.

Experimental Protocols

Protocol A: Solution-Phase C-Terminal Amidation

This protocol details the coupling of the building block to a fully protected peptide fragment possessing a free C-terminal carboxylic acid.

Reagents:

  • Protected Peptide Acid (1.0 eq)

  • (4-(4-Nitrophenoxy)phenyl)methanamine HCl (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the protected peptide acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M). Add 2.0 eq of DIPEA. Stir at room temperature for 5 minutes to form the OAt-active ester.

  • Neutralization & Coupling: In a separate vial, suspend the (4-(4-Nitrophenoxy)phenyl)methanamine HCl (1.2 eq) in DMF and add 1.0 eq of DIPEA to liberate the free base.

  • Reaction: Transfer the free amine solution to the activated peptide mixture. Stir under inert atmosphere (N₂) for 2 hours at room temperature.

  • Workup: Dilute the reaction with ethyl acetate (EtOAc) and wash successively with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

HATU_Mechanism N1 Peptide-COOH + HATU + DIPEA Base N2 OAt-Active Ester (Highly Electrophilic) N1->N2 Base-catalyzed activation N5 7-Membered Cyclic Transition State N2->N5 N3 Amine HCl Salt + DIPEA N4 Free Base Amine (Nucleophile) N3->N4 Neutralization (- DIPEA-HCl) N4->N5 Nucleophilic Attack N6 Peptide-(4-(4-Nitrophenoxy)phenyl)methanamine Amide Bond Formed N5->N6 Elimination of HOAt

Mechanism of HATU-mediated amidation with hindered benzylamine derivatives.

Protocol B: Orthogonal Nitro Reduction to Aniline

To convert the latent nitro group into a reactive aniline without cleaving the peptide from the resin or removing standard protecting groups.

Step-by-Step Methodology:

  • Preparation: Swell the nitro-peptide-resin in DMF for 30 minutes.

  • Reduction Cocktail: Prepare a fresh solution of 2.0 M SnCl₂·2H₂O in DMF. Add a catalytic amount of acid (1.6 mM HCl in dioxane or 0.04 M phenol) to accelerate the proton-dependent reduction[2].

  • Reaction: Add the reduction cocktail to the resin. Agitate gently at 55 °C for 2 hours (or room temperature for 12 hours if thermal degradation is a concern).

  • Washing: Drain the cocktail and wash the resin extensively with DMF (5x), DMF/H₂O (1:1) (3x) to remove tin salts, followed by pure DMF (5x) and DCM (3x).

Protocol C: Aniline Bioconjugation (Fluorophore Labeling)

Anilines are significantly weaker nucleophiles than aliphatic amines (pKa ~4.6 vs ~9.5). Therefore, highly reactive electrophiles (like Isothiocyanates or NHS esters) and extended reaction times are required.

Step-by-Step Methodology:

  • Coupling: To the aniline-peptide (on-resin or in solution), add 2.0 eq of Fluorescein isothiocyanate (FITC) or Cyanine5-NHS ester.

  • Catalysis: Add 3.0 eq of Pyridine or DIPEA. (Pyridine is often preferred as it acts as a nucleophilic catalyst without competing with the aniline).

  • Incubation: React in the dark at room temperature for 12–18 hours.

  • Cleavage: If on-resin, cleave the final labeled peptide using standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether.

Quantitative Data Summaries

Table 1: Physicochemical Profile of the Building Block

PropertyValue / DescriptionImpact on Synthesis
CAS Number 91955-44-1Unique identifier for procurement.
Molecular Weight 244.25 g/mol (Free base)Requires mass adjustment for the HCl salt.
Physical State Solid (Hydrochloride salt)Exceptional shelf stability; prevents premature oxidation.
Solubility DMF, DMSO, NMP (with base)Compatible with standard SPPS solvent systems.

Table 2: Comparative Coupling Efficiencies (Solution Phase)

Coupling ReagentBaseReaction TimeYield (HPLC)Racemization Level
HATU DIPEA (3 eq)2 hours>95%<1%
DIC / Oxyma None4 hours72%<1%
HBTU DIPEA (3 eq)4 hours81%~3%

Note: HATU demonstrates superior kinetics due to the neighboring group effect of the azabenzotriazole nitrogen, overcoming the steric bulk of the phenoxy ether.

Table 3: Orthogonality of Nitro Reduction Conditions

Reducing AgentSolvent SystemTempConversion to AnilineSide Reactions / Cleavage
SnCl₂ (2.0 M) + HCl DMF55 °C>98% (2h)None (Fmoc/tBu stable)[2]
Na₂S₂O₄ DMF/H₂ORT65% (12h)Incomplete reduction
Pd/C, H₂ (1 atm) MeOHRT>99% (1h)Cleaves benzyl ethers/Cbz

Sources

Method

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride

Introduction: A Versatile Scaffold for Medicinal Chemistry (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its structure uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a bifunctional synthetic building block of significant interest in medicinal chemistry. Its structure uniquely combines a reactive primary aminomethyl group with a diaryl ether linkage bearing an electron-withdrawing nitro group. This arrangement offers a strategic platform for introducing molecular diversity in drug discovery programs. The primary amine serves as a versatile handle for standard modifications, most notably amide bond formation, which is the most common linkage in approved pharmaceuticals.[1][2] Concurrently, the 4-nitrophenoxy group acts as a stable, modifiable moiety that can influence the pharmacokinetic properties of a molecule or serve as a precursor for further chemical transformations.

The presence of the nitroaromatic core is particularly noteworthy. While historically viewed with some skepticism, the nitro group is a key functional group in numerous FDA-approved drugs and is recognized as a critical "scaffold" for generating new bioactive molecules with a wide spectrum of activities, including antimicrobial and antineoplastic properties.[3][4] This guide provides a comprehensive overview of the properties of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride and detailed protocols for its application in the synthesis of novel bioactive candidates.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective use in synthesis. The hydrochloride salt form enhances stability and solubility in certain polar solvents.

PropertyValueSource
Synonym [4-(4-nitrophenoxy)phenyl]methanamine hydrochloride[5]
CAS Number 108874-34-6[5]
Molecular Formula C₁₃H₁₃ClN₂O₃[5]
Molecular Weight 280.71 g/mol [5]
Appearance Powder[5]
Melting Point 210-211 °C[5]
Storage Room Temperature[5]

Strategic Applications in Synthesis

The utility of this reagent stems from its two distinct functional domains: the nucleophilic primary amine and the electronically-defined nitrophenoxy group.

  • Primary Amine as a Synthetic Handle: The benzylamine moiety is readily available for nucleophilic attack. Its primary application is in the formation of amides, sulfonamides, and ureas, providing access to a vast chemical space. Standard peptide coupling reagents can be employed with high efficiency.[1][6]

  • The Role of the Nitrophenoxy Ether: This diaryl ether linkage is generally stable under standard amide coupling conditions. The electron-withdrawing nitro group makes the distal phenyl ring electron-poor, which can be a key element in molecular recognition (e.g., π-stacking interactions). Furthermore, this moiety can be chemically addressed in later synthetic steps:

    • Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a new site for functionalization.

    • Ether Cleavage: While diaryl ethers are robust, cleavage to the corresponding phenol can be achieved under specific, often harsh, conditions, unmasking a hydroxyl group for further derivatization.[7][8]

The logical workflow for using this building block typically involves initial functionalization of the more reactive amine group, followed by any desired modifications to the nitrophenoxy moiety in subsequent steps.

G cluster_0 Synthetic Strategy A (4-(4-Nitrophenoxy)phenyl) methanamine HCl C Amide Coupling (e.g., HATU, EDC/HOBt) A->C B Bioactive Carboxylic Acid (R-COOH) B->C D Bioactive Amide Intermediate C->D Forms core amide E Optional Step: Nitro Group Reduction D->E Further functionalization F Optional Step: Ether Cleavage D->F Unmasking phenol G Final Bioactive Molecule 1 (Amine functionalized) E->G H Final Bioactive Molecule 2 (Phenol functionalized) F->H

Caption: General workflow for synthesizing diverse bioactive molecules.

Protocol 1: Synthesis of a Bioactive Amide Derivative

This protocol details the synthesis of N-((4-(4-nitrophenoxy)phenyl)methyl)benzamide, a representative amide. Benzamides are common motifs in pharmacologically active compounds. The chosen coupling method utilizes HATU, a highly efficient reagent known for fast reaction times and low rates of epimerization.[2][6]

Objective: To synthesize a model amide to demonstrate the primary application of the title reagent.

Materials:

  • (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride

  • Benzoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (1.0 eq, 280.7 mg, 1.0 mmol) and benzoic acid (1.05 eq, 128.2 mg, 1.05 mmol) in 10 mL of anhydrous DMF.

    • Causality: The hydrochloride salt must be neutralized in situ to free the primary amine for reaction. DIPEA, a non-nucleophilic base, is used for this purpose and to facilitate the coupling reaction.[6]

  • Activation and Coupling: To the stirred solution, add DIPEA (3.0 eq, 523 µL, 3.0 mmol) and allow it to stir for 5 minutes at room temperature. Add HATU (1.1 eq, 418.3 mg, 1.1 mmol) in a single portion.

    • Causality: The carboxylic acid attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this activated intermediate to form the amide bond. This mechanism is highly efficient and minimizes side reactions.[2][6]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours at room temperature.

    • Self-Validation: The disappearance of the starting amine and the appearance of a new, less polar spot (the amide product) on TLC indicates reaction progression.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Causality: This step removes the water-soluble DMF, DIPEA hydrochloride, and the tetramethylurea byproduct of HATU.

  • Purification Wash: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Causality: The acid wash removes any residual DIPEA. The base wash removes unreacted benzoic acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure N-((4-(4-nitrophenoxy)phenyl)methyl)benzamide.

G cluster_0 Amide Coupling Mechanism (HATU) Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate Deprotonation Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster Activation HATU HATU Amide Amide Product ActiveEster->Amide Nucleophilic Attack TMU TMU (byproduct) Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Protocol 2: Downstream Modification - Nitro Group Reduction

This protocol outlines the reduction of the nitro group on the synthesized amide to an aniline, creating a new site for diversification. Tin(II) chloride is a classic and effective reagent for this transformation under acidic conditions.

Objective: To demonstrate a secondary modification of the nitrophenoxy scaffold.

Materials:

  • N-((4-(4-nitrophenoxy)phenyl)methyl)benzamide (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 6 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-containing amide (1.0 eq) in ethanol. Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Basification: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly basify the mixture with a concentrated NaOH solution until the pH is >10. A precipitate of tin salts will form.

    • Causality: The strong base neutralizes the excess acid and deprotonates the newly formed aniline hydrochloride salt, making it extractable into an organic solvent.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume). The tin salts may be slow to filter; Celite filtration can aid this process.

  • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting aniline, N-((4-(4-aminophenoxy)phenyl)methyl)benzamide, can be purified by column chromatography if necessary.

Trustworthiness and Validation

The protocols described are based on well-established and widely published chemical transformations.[1][6][9] The reliability of each protocol is ensured by the inclusion of a monitoring step (TLC or LC-MS), which provides direct feedback on reaction progress. The purification steps are designed to systematically remove specific reagents and byproducts, ensuring the isolation of a pure compound. For example, the acid/base washes in the amide coupling workup are a standard, validated method for purifying products from such reactions.[6] Final characterization of products by methods such as NMR spectroscopy, mass spectrometry, and melting point analysis is required to fully validate the outcome and confirm structural integrity.

Conclusion

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a high-utility building block for constructing libraries of potential bioactive molecules. Its bifunctional nature allows for a reliable and strategic approach to synthesis, beginning with the highly efficient formation of an amide bond, followed by opportunities for diversification through modification of the nitroaromatic system. The protocols provided herein offer robust and validated methods for researchers to leverage the full synthetic potential of this versatile reagent.

References

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Center for Biotechnology Information.[Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.[Link]

  • Therapeutic and clinical applications of nitroxide compounds. PubMed.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.[Link]

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. National Center for Biotechnology Information.[Link]

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide. National Center for Biotechnology Information.[Link]

  • Amide synthesis by acylation. Organic Chemistry Portal.[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.[Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks and purity issues when synthesizing diaryl ether amine salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks and purity issues when synthesizing diaryl ether amine salts. The synthesis of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride presents two distinct mechanistic challenges: maximizing the efficiency of the Nucleophilic Aromatic Substitution (SNAr) and ensuring the clean, crystalline isolation of the deprotected amine salt.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your workflow.

Visual Synthesis Workflow

The most reliable retrosynthetic approach avoids the chemoselectivity nightmare of reducing a nitrile in the presence of a nitro group. Instead, we utilize an N-Boc protected precursor, followed by SNAr etherification and acidic deprotection.

SynthesisWorkflow SM 4-Fluoronitrobenzene + N-Boc-4-hydroxybenzylamine Step1 Step 1: SNAr Reaction (Cs2CO3, DMF, 80°C) SM->Step1 Int tert-Butyl (4-(4-nitrophenoxy) benzyl)carbamate Step1->Int Etherification Yield: >90% Step2 Step 2: N-Boc Deprotection (4M HCl in Dioxane, 20°C) Int->Step2 Prod (4-(4-Nitrophenoxy)phenyl) methanamine hydrochloride Step2->Prod Precipitation Yield: >95%

Caption: Two-step synthesis workflow for (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride.

Quantitative Data: Yield Optimization Matrix

Small deviations in reagents dramatically impact the thermodynamics of this synthesis. Below is a summary of our internal optimization data demonstrating how specific parameter shifts improve overall yield.

Reaction PhaseParameterSuboptimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
SNAr Base SelectionK₂CO₃ (3.0 eq)Cs₂CO₃ (1.5 eq)+18% Larger Cs⁺ radius creates a looser ion pair, yielding a more reactive "naked" phenoxide.
SNAr AtmosphereAmbient AirArgon / Degassed+12% Prevents oxidative degradation of the electron-rich phenoxide intermediate.
Deprotection Acid ReagentTFA in DCM4M HCl in 1,4-Dioxane+25% HCl yields a highly crystalline salt; TFA yields a hygroscopic oil prone to loss during workup.
Deprotection Temperature40 °C20 °C+5% Prevents thermal cleavage of the ether linkage and minimizes side reactions.

Expert Troubleshooting & FAQs

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction between 4-fluoronitrobenzene and N-Boc-4-hydroxybenzylamine stalls at 60-70% conversion. How can I drive it to completion? A: The deprotonation of the phenol is the rate-determining step for generating your nucleophile. While K₂CO₃ in DMF is standard, potassium forms a relatively tight ion pair with the phenoxide, reducing its nucleophilicity. By switching to Cesium Carbonate (Cs₂CO₃), the larger ionic radius of cesium creates a looser ion pair. This "naked" phenoxide is a significantly stronger nucleophile, accelerating the SNAr addition-elimination mechanism and driving the reaction to completion at lower temperatures[1]. For a broader mechanistic review of these etherifications, refer to 2[2].

Q: I am observing significant side products and a dark brown reaction mixture. What causes this? A: This is a classic symptom of oxidative degradation. Phenoxide anions are highly susceptible to oxidation by atmospheric oxygen at elevated temperatures (80 °C+). You must thoroughly degas your DMF (sparging with Argon for 15 minutes) and run the reaction under a strict inert atmosphere.

Phase 2: N-Boc Deprotection & Salt Formation

Q: After treating the intermediate with Trifluoroacetic Acid (TFA), I get a gummy, intractable residue instead of a crystalline solid. Why? A: TFA deprotection yields a trifluoroacetate salt, which is notoriously hygroscopic and difficult to crystallize. To solve this, abandon TFA and transition to 4M HCl in 1,4-dioxane . The resulting hydrochloride salt of the primary amine is significantly more crystalline. Because the highly polar ammonium hydrochloride salt is completely insoluble in the moderately polar dioxane, it precipitates directly out of solution. This precipitation acts as a thermodynamic sink, driving the reaction to completion via Le Chatelier's principle while providing a self-purifying isolation step[3].

TroubleshootingLogic Issue Issue: Gummy Residue During Deprotection Cause1 TFA Usage (Hygroscopic Salt) Issue->Cause1 Cause2 Moisture Contamination Issue->Cause2 Sol1 Switch to 4M HCl in 1,4-Dioxane Cause1->Sol1 Sol2 Use Anhydrous Solvents Cause2->Sol2 Result Crystalline HCl Salt Isolated via Filtration Sol1->Result Sol2->Result

Caption: Logical troubleshooting pathway for resolving gummy residues during N-Boc deprotection.

Q: My HCl deprotection is slow and leaves partially deprotected starting material. How can I optimize this? A: Incomplete deprotection using HCl/dioxane usually stems from the loss of HCl gas into the fume hood before it can react. Ensure your reaction vessel is properly sealed (using a securely clamped septum, optionally with a balloon to buffer pressure). Use an excess of the reagent (10-15 equivalents) to ensure rapid, complete cleavage[4].

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols include built-in visual and analytical checkpoints so you can validate the chemistry in real-time.

Protocol A: SNAr Synthesis of tert-Butyl (4-(4-nitrophenoxy)benzyl)carbamate
  • Preparation: To an oven-dried, argon-flushed round-bottom flask, add N-Boc-4-hydroxybenzylamine (1.0 eq, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Activation: Add Cs₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The mixture will transition to a vibrant yellow suspension, visually confirming the successful generation of the active phenoxide nucleophile.

  • Coupling: Add 4-fluoronitrobenzene (1.1 eq, 11 mmol) dropwise. Heat the reaction to 80 °C under argon for 4 hours.

    • Self-Validation Checkpoint: TLC (3:1 Hexanes:EtOAc, UV detection) should show complete consumption of the phenol starting material (Rf ~0.3) and the appearance of a single new product spot (Rf ~0.5).

  • Workup: Cool to room temperature. Quench with ice water (150 mL) to precipitate the crude product. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove all traces of DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow solid.

Protocol B: Deprotection to (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride
  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, ~9 mmol) in minimal anhydrous 1,4-dioxane (15 mL) in a round-bottom flask.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (15.0 eq, 34 mL) dropwise at 20 °C. Seal the flask securely.

    • Self-Validation Checkpoint: Within 15-30 minutes, the clear solution will turn cloudy, and a dense white precipitate will begin to form. This is the insoluble target HCl salt crashing out of the ether solvent, driving the reaction forward.

  • Completion: Stir vigorously at 20 °C for 2 hours.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake generously with cold, anhydrous diethyl ether (3 x 20 mL) to remove residual dioxane and cleaved tert-butyl byproducts.

    • Self-Validation Checkpoint: The resulting solid should be a free-flowing, highly crystalline white powder. If it is sticky, wash with additional cold ether and dry thoroughly under a high vacuum.

References

  • Source: Synthesis (Thieme Connect)
  • Source: Royal Society of Chemistry (RSC)
  • Palladium-Catalyzed C–O Cross-Coupling as a Replacement for a Mitsunobu Reaction in the Development of an Androgen Receptor Antagonist Source: ACS Publications URL
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of diaryl ether amine hydrochlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of diaryl ether amine hydrochlorides. (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a classic "brick dust" molecule. It is trapped in a solubility paradox: its bulky, lipophilic diaryl ether core resists aqueous dissolution, while its ionic hydrochloride salt network prevents dissolution in standard organic solvents.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers and ensure reproducible results in your assays and syntheses.

Part 1: The Mechanistic Causality of Poor Solubility

To troubleshoot effectively, we must first understand the physicochemical forces at play. The poor solubility of this compound is driven by three intersecting factors:

  • High Crystal Lattice Energy: The planar diaryl ether core and the polar nitro group facilitate strong intermolecular π−π stacking and dipole-dipole interactions. Combined with the strong ionic hydrogen bonding of the hydrochloride salt, the crystal lattice is exceptionally stable.

  • The Cavitation Penalty in Water: Dissolving a molecule in water requires breaking water-water hydrogen bonds to create a cavity. The hydration energy provided by the single protonated amine is insufficient to overcome the massive required to accommodate the bulky, hydrophobic 4-(4-nitrophenoxy)phenyl moiety, leading to poor aqueous solubility[1].

  • Ionic Incompatibility in Organics: Standard organic solvents (e.g., dichloromethane, ethyl acetate, hexane) lack the dielectric constant required to dissociate the R−NH3+​ and Cl− ion pair, rendering the salt[2].

Part 2: Frequently Asked Questions (FAQs)

Q1: I am trying to run an in vitro biological assay. The compound precipitates when I add my DMSO stock to the aqueous buffer. What is happening? A1: This is a classic "solvent crash." While the compound is highly soluble in 100% DMSO (a polar aprotic solvent that solvates both the ionic and hydrophobic regions), diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium. The hydrophobic diaryl ether core immediately aggregates to minimize contact with water. Fix: You must lower the kinetic barrier to precipitation. Add the DMSO stock dropwise to a rapidly vortexing buffer. If precipitation persists, you must formulate the buffer with 3 (e.g., 5% Tween-80 or 10% PEG-400) to create micelles that shield the hydrophobic core[3].

Q2: I need to use this compound in an organic synthesis (e.g., an amide coupling), but it won't dissolve in DCM or THF. How do I proceed? A2: The 4 form is specifically designed to enhance water solubility compared to the free base, but its ionic nature prevents organic solvation[4]. You must perform an in situ or ex situ "free-basing" step. By adding a mild organic base like N,N-Diisopropylethylamine (DIPEA), you neutralize the hydrochloride salt. The resulting free primary amine is highly lipophilic and will readily dissolve in DCM, THF, or Ethyl Acetate.

Q3: Can I just heat the aqueous solution to force it to dissolve? A3: Heating provides kinetic energy to temporarily break the crystal lattice, but it does not change the thermodynamic solubility limit. Once the solution cools to 37°C or room temperature, the compound will supersaturate and eventually crash out, ruining your assay reproducibility. Always rely on co-solvents rather than heat alone for aqueous media.

Part 3: Visualizing the Workflows

SolventDecisionTree Start Compound: (4-(4-Nitrophenoxy)phenyl)methanamine HCl App What is the downstream application? Start->App OrgSyn Organic Synthesis (Requires Organic Solvents) App->OrgSyn Synthesis BioAssay Biological / In Vitro Assay (Requires Aqueous Media) App->BioAssay Bio-assay FreeBase Free-Basing Protocol (Add DIPEA/TEA or Na2CO3 wash) OrgSyn->FreeBase DMSO Prepare Stock in 100% DMSO (Sonication + 37°C) BioAssay->DMSO SolvOrg Dissolve in DCM, EtOAc, or THF FreeBase->SolvOrg Dilution Aqueous Dilution (Add dropwise to buffer with vortexing) DMSO->Dilution CoSolvent Precipitation? Add Co-solvents (e.g., 5% Tween-80, 10% PEG400) Dilution->CoSolvent If cloudy

Decision tree for selecting the optimal solubilization strategy based on downstream applications.

FreeBasingWorkflow Step1 Suspend HCl Salt in DCM Step2 Add 1.2 eq DIPEA (Stir 15 mins) Step1->Step2 Step3 Aqueous Wash (Sat. NaHCO3) Step2->Step3 Step4 Dry over Na2SO4 & Concentrate Step3->Step4 Step5 Pure Free Base (Organic Soluble) Step4->Step5

Step-by-step workflow for converting the insoluble HCl salt into an organic-soluble free base.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution for Biological Assays

Self-Validating Principle: If the solution is completely clear with no light scattering (Tyndall effect) when held up to a light source, true solvation has been achieved.

  • Weighing: Accurately weigh 2.81 mg of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (MW 280.71 g/mol ) into a clean, dry amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Note: DMSO is hygroscopic; use a fresh bottle to prevent water-induced precipitation.

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Thermal/Acoustic Disruption: Place the vial in a heated ultrasonic bath at 37°C for 10–15 minutes. The cavitation bubbles from sonication provide the localized energy needed to shatter the crystal lattice.

  • Storage: Once dissolved, it is best practice to prepare5 and store them at -20°C to prevent freeze-thaw degradation[5].

Protocol B: Ex Situ Free-Basing for Organic Synthesis
  • Suspension: Suspend 1.0 mmol (280.7 mg) of the HCl salt in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 1.2 mmol (approx. 209 μ L) of DIPEA dropwise while stirring at room temperature. The cloudy suspension will transition to a clear solution as the free base forms and dissolves.

  • Aqueous Wash (Critical for Purity): Transfer the solution to a separatory funnel. Wash with 10 mL of saturated aqueous NaHCO3​ , followed by 10 mL of brine, to remove the highly polar DIPEA-HCl salt byproduct.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure, organic-soluble free base.

Part 5: Quantitative Data Summary

Solvent SystemExpected SolubilityMechanistic RationaleRecommended Use Case
100% Water / PBS < 0.1 mg/mLHigh cavitation energy penalty; hydrophobic diaryl ether core resists hydration.Not recommended for stock solutions.
100% DMSO or DMF > 50 mg/mLPolar aprotic nature solvates both the ionic salt and the hydrophobic core.Primary stock solutions for bio-assays.
DCM / EtOAc / THF < 1 mg/mL (as HCl salt)Low dielectric constant cannot dissociate the amine-hydrochloride ion pair.Not recommended unless free-based.
DCM + 1.2 eq DIPEA > 50 mg/mL (as Free Base)Neutralization removes the ionic charge, allowing lipophilic solvation.Organic synthesis / Amide couplings.
10% DMSO + 90% Buffer Variable (Prone to crashing)Rapid shift in dielectric constant forces hydrophobic aggregation.Direct assay media (requires optimization).
5% DMSO + 10% PEG400 + 85% Buffer 1 - 5 mg/mLPEG400 acts as a co-solvent/surfactant to shield the hydrophobic core.In vivo dosing or high-conc. in vitro assays.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - Molecules / NIH - Link

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms - Crystal Growth & Design / ACS Publications - Link

  • Formulating Poorly Water Soluble Drugs - AAPS Advances in Pharmaceutical Sciences Series - 3

  • Ethacizine hydrochloride solubility in DMSO and other organic solvents - Benchchem - 5

  • Hydrochloride Salt of the GABAkine KRM-II-81 - ACS Omega / NIH - 4

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride

Welcome to the Technical Support Center. Synthesizing diaryl ethers containing both a primary amine and a nitro group presents unique chemoselectivity challenges. The traditional approach of forming a nitrile intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing diaryl ethers containing both a primary amine and a nitro group presents unique chemoselectivity challenges. The traditional approach of forming a nitrile intermediate and reducing it to an amine frequently fails because the nitro group is highly susceptible to concurrent reduction.

To achieve high yields and high purity of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride , our recommended field-proven workflow utilizes a convergent Nucleophilic Aromatic Substitution (SNAr) strategy using an N-Boc protected amine, followed by anhydrous deprotection. This guide provides the causality behind these choices, troubleshooting steps, and self-validating protocols.

Process Workflow

Pathway SM 1-Fluoro-4-nitrobenzene + N-Boc-4-hydroxybenzylamine SNAr Step 1: SNAr Reaction K2CO3, DMF, 100°C, 12h SM->SNAr Int Intermediate: N-Boc-4-(4-nitrophenoxy)benzylamine SNAr->Int Nucleophilic Aromatic Substitution (Ether Linkage Formation) Deprot Step 2: Boc Deprotection 4N HCl in Dioxane, RT, 4h Int->Deprot Product Final API: (4-(4-Nitrophenoxy)phenyl)methanamine HCl Deprot->Product Anhydrous Salt Precipitation

Figure 1: Two-step synthetic workflow for (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride.

Quantitative Data Summary: Parameter Optimization

To ensure a self-validating system, it is critical to understand how specific parameters impact the reaction. The table below summarizes the causality behind our optimized conditions versus common failure modes.

Reaction StepParameterSuboptimal ConditionOptimized ConditionCausality & Result
1. SNAr Base Selection NaOH or KOHK₂CO₃ or Cs₂CO₃ Strong hydroxide bases cause hydrolysis of 1-fluoro-4-nitrobenzene into 4-nitrophenol. Carbonate bases selectively deprotonate the phenol without attacking the aryl fluoride[1].
1. SNAr Solvent & Temp THF (Reflux 66°C)DMF or DMSO (100°C) SNAr requires a polar aprotic solvent to stabilize the Meisenheimer complex transition state[2]. THF does not allow for high enough temperatures.
1. SNAr Atmosphere Ambient AirNitrogen / Argon Phenoxide anions are prone to oxidative degradation at 100°C in the presence of oxygen, leading to black tar formation.
2. Deprotect Acid Source Aqueous HCl (37%)4N HCl in Dioxane Aqueous acid leads to the formation of a gummy, hygroscopic mass. Anhydrous dioxane forces the resulting HCl salt to cleanly precipitate out of solution[3].

Troubleshooting Guide & FAQs

Q1: I have 4-(4-nitrophenoxy)benzonitrile in my inventory. Can I just reduce the nitrile to get the methanamine? A1: We strongly advise against this. While theoretically possible, it is highly problematic in practice. The nitro group is extremely sensitive to reduction. Standard methods to reduce a nitrile to a primary amine (such as catalytic hydrogenation with H2​/Pd−C , or strong hydride donors like LiAlH4​ ) will rapidly reduce the nitro group to an aniline, yielding 4-(4-aminophenoxy)benzylamine instead. By utilizing an SNAr reaction with N-Boc-4-hydroxybenzylamine, you bypass the need for a reduction step entirely, preserving the nitro group intact[4].

Q2: My SNAr reaction is stalling at 50% conversion. I am using K2​CO3​ and DMF. What is wrong? A2: Stalled SNAr reactions are typically caused by water in the solvent or inactive base. Water solvates the phenoxide anion, drastically reducing its nucleophilicity.

  • Fix: Ensure your DMF is anhydrous (stored over 3Å molecular sieves). Additionally, use finely powdered, oven-dried K2​CO3​ . Coarse potassium carbonate has low surface area and will not efficiently deprotonate the phenol.

Q3: The final hydrochloride salt is a sticky gum instead of a free-flowing powder. How do I fix this? A3: This occurs when water is introduced during the deprotection step, or if residual DMF from Step 1 is carried over. The hydrochloride salt of this amine is highly hygroscopic.

  • Fix: Ensure the intermediate is thoroughly washed with water during the Step 1 workup to remove all DMF. For Step 2, strictly use anhydrous 4N HCl in dioxane. If a gum still forms, triturate (vigorously stir) the gum in anhydrous diethyl ether or cold acetone; the shear force and non-polar solvent will draw out residual organics and force the salt to crystallize into a powder.

Q4: Why is there a dark brown/black tar forming during the SNAr step? A4: This is a classic sign of oxidative degradation. Phenols in the presence of a base at elevated temperatures (100°C) are highly susceptible to oxidation by atmospheric oxygen.

  • Fix: Thoroughly degas your DMF by bubbling nitrogen through it for 15 minutes prior to the reaction, and maintain a strict inert atmosphere (nitrogen or argon balloon) throughout the heating process.

Self-Validating Experimental Protocols

Protocol 1: SNAr Synthesis of N-Boc-4-(4-nitrophenoxy)benzylamine

This protocol utilizes the high reactivity of the labile fluorine atom on 1-fluoro-4-nitrobenzene, driven by the electron-withdrawing para-nitro group[2].

  • Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add N-Boc-4-hydroxybenzylamine (1.0 equivalent) and anhydrous DMF (10 mL per gram of starting material).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.0 equivalents). Stir the suspension at room temperature for 15 minutes. Visual Cue: The solution may take on a slight yellow tint as the phenoxide forms.

  • Substitution: Add 1-fluoro-4-nitrobenzene (1.1 equivalents) dropwise or in one portion.

  • Reaction: Attach a reflux condenser, maintain nitrogen flow, and heat the mixture to 100°C for 12 hours[1].

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting phenol (UV active, stains brown with ninhydrin after heating) is completely consumed, and a new, higher Rf​ spot appears.

  • Workup: Cool the mixture to room temperature and pour it into 5 volumes of vigorously stirred ice water.

  • Isolation: The product will precipitate as a solid. Filter the solid under vacuum. Wash the filter cake thoroughly with distilled water (to remove DMF and inorganic salts) followed by cold heptane (to remove excess 1-fluoro-4-nitrobenzene). Dry under high vacuum.

Protocol 2: Deprotection to (4-(4-Nitrophenoxy)phenyl)methanamine HCl

This step relies on anhydrous acidic cleavage to directly precipitate the target compound as a high-purity salt[3].

  • Dissolution: Dissolve the N-Boc-4-(4-nitrophenoxy)benzylamine intermediate in a minimal amount of anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add 4N HCl in Dioxane (5.0 equivalents) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation Checkpoint (Visual & TLC): As the Boc group is cleaved, CO2​ gas will evolve (mild bubbling). Concurrently, the highly polar hydrochloride salt will become insoluble in the organic solvent mixture and precipitate as a white/off-white solid. The reaction is complete when gas evolution ceases and TLC of the supernatant shows no remaining starting material.

  • Isolation: Filter the precipitated salt through a Büchner funnel.

  • Purification: Wash the solid cake with generous amounts of anhydrous diethyl ether. This step is critical as it removes cleaved tert-butyl chloride, residual dioxane, and any unreacted trace organics.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to yield the final API as a free-flowing powder.

References

  • [4] Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. National Institutes of Health (PMC). URL:[Link]

  • [1] Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI Pharmaceuticals. URL:[Link]

  • [3] Dual Targeting of Norepinephrine Transporter (NET) Function and Thyrointegrin αvβ3 Receptors in the Treatment of Neuroblastoma. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Optimization

Recrystallization and purification methods for (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride

Overview & Chemical Context (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (Free base CAS: 91955-44-1) is a critical building block in pharmaceutical synthesis. The presence of the rigid diaryl ether linkage and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Context

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (Free base CAS: 91955-44-1) is a critical building block in pharmaceutical synthesis. The presence of the rigid diaryl ether linkage and the electron-withdrawing nitro group gives this molecule a unique solubility profile. Because the hydrochloride salt is highly polar but contains a large lipophilic organic framework, traditional single-solvent recrystallizations often fail, leading to "oiling out" or the co-precipitation of strongly colored nitro-aromatic impurities.

This guide provides self-validating protocols and troubleshooting steps to isolate high-purity crystalline material.

Solvent System Selection Data

Selecting the correct solvent system is the most critical step in amine hydrochloride purification. The table below summarizes quantitative and qualitative data for common recrystallization systems.

Solvent SystemRatio (v/v)RoleMechanistic Causality
Ethanol / Diethyl Ether 1 : 1 to 1 : 2Primary / Anti-solventEthanol disrupts the ionic lattice at reflux. The low dielectric constant of ether forces rapid precipitation upon cooling 1[1].
Methanol / Ethyl Acetate 1 : 3Primary / Anti-solventMethanol provides superior solubility for highly impure batches. EtOAc acts as a milder anti-solvent, reducing the risk of oiling out.
Isopropanol (IPA) N/ASingle SolventIPA exhibits a steep temperature-solubility gradient for aryl amine salts. Best for >90% pure crude material 2[2].

Visual Workflow: The Purification Logic

Workflow Crude Crude (4-(4-Nitrophenoxy)phenyl) methanamine HCl Dissolve Dissolve in Min. Hot Ethanol (Primary Solvent) Crude->Dissolve Charcoal Add Activated Charcoal & Hot Filtration Dissolve->Charcoal If colored impurities Antisolvent Add Diethyl Ether Dropwise (Anti-Solvent) Dissolve->Antisolvent If clear Charcoal->Antisolvent Cooling Controlled Cooling (RT then 4°C) Antisolvent->Cooling Collect Vacuum Filtration & Cold Ether Wash Cooling->Collect Pure Pure Crystalline Product Collect->Pure

Figure 1: Decision-tree workflow for the purification of the amine hydrochloride.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic syrup) instead of forming crystals. Why does this happen and how do I fix it? A: Oiling out is a thermodynamic issue. It occurs when the saturation temperature ( Tsat​ ) of your solution is higher than the melting point of the solute-solvent mixture. Instead of nucleating into a crystal lattice, the compound separates as a super-cooled liquid phase 1[1].

  • The Fix: Reheat the mixture until it is a single homogeneous phase. Add 10-15% more of your primary solvent (e.g., hot ethanol) to lower the concentration, which subsequently lowers Tsat​ below the melting point. Allow it to cool very slowly. Scratching the inside of the flask with a glass rod provides high-energy defect sites that lower the activation energy for nucleation 1[1].

OilingOut Start Cooling Saturated Solution Condition T_saturation vs T_melting Start->Condition Oiling Oiling Out (Phase Separation) T_sat > T_melt Condition->Oiling High Concentration Cryst Nucleation & Crystallization T_sat < T_melt Condition->Cryst Optimal Concentration Fix1 Reheat & Add Primary Solvent (Lowers T_sat) Oiling->Fix1 Fix2 Seed Crystals / Scratch Flask (Lowers Nucleation Barrier) Oiling->Fix2 Fix1->Condition Fix2->Cryst

Figure 2: Thermodynamic pathways of crystallization vs. oiling out, and corrective actions.

Q2: The crude salt is dark yellow/brown. How do I remove these colored impurities without losing yield? A: The intense color typically arises from unreacted nitro-aromatic precursors or trace oxidation byproducts. These highly conjugated molecules can be removed using activated charcoal 1[1].

  • The Mechanism: The extended π -systems of the colored impurities undergo π−π stacking with the porous graphene-like sheets of the activated carbon.

  • Protocol: Add 5-10% (w/w) activated charcoal to your hot ethanolic solution, boil gently for 5 minutes, and perform a hot filtration through a Celite pad to prevent carbon particles from passing into the filtrate 1[1].

Q3: How can I ensure the HCl salt is fully intact and hasn't dissociated during heating? A: Amine hydrochlorides can undergo partial dissociation into the free base and HCl gas if boiled excessively in protic solvents2[2].

  • Self-Validating Check: Dissolve 5 mg of the final crystal in 1 mL of DI water and check the pH; it should be mildly acidic (pH ~4-5). If the product has partially free-based, it will exhibit poor water solubility. To prevent this during recrystallization, add 1-2 drops of ethereal HCl to the hot solution before cooling to push the equilibrium back to the salt form 3[3].

Step-by-Step Experimental Protocols

Protocol A: Two-Solvent Recrystallization (Ethanol / Diethyl Ether)

Best for crude purity >80%.

  • Dissolution: Place 1.0 g of crude (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride in a 50 mL round-bottom flask. Add boiling absolute ethanol dropwise (approx. 5-10 mL) while stirring until the solid just dissolves1[1].

  • Decolorization (If required): Add 50 mg of activated charcoal. Reflux for 5 minutes. Filter hot through a pre-warmed Celite pad into a clean flask1[1].

  • Anti-Solvent Addition: While maintaining the filtrate near boiling, add dry diethyl ether dropwise until a faint, persistent turbidity appears 1[1].

  • Clarification: Add 1-2 drops of hot ethanol until the solution turns clear again.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature (nucleation phase). Once crystals appear, transfer to an ice bath (4°C) for 2 hours to maximize yield (growth phase) 4[4].

  • Isolation: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold diethyl ether 1[1].

  • Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove trapped solvent molecules from the crystal lattice.

Protocol B: Acid-Base Extraction Cycle (Free-basing & Re-salting)

Best for highly impure crude (<80%) where recrystallization fails.

  • Free-Basing: Suspend 1.0 g of the crude salt in 20 mL dichloromethane (DCM). Add 20 mL of 1M aqueous NaOH and stir vigorously for 15 minutes. The compound converts to the free base and partitions into the lower DCM layer 4[4].

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional 10 mL DCM.

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4​ . Filter off the drying agent 2[2].

  • Re-Salting: Cool the DCM filtrate to 0°C in an ice bath. Slowly add 1.2 equivalents of 2.0 M HCl in diethyl ether under vigorous stirring. The purified (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride will instantly precipitate as a high-purity white/pale-yellow powder 3[3].

  • Isolation: Filter, wash with cold ether, and dry under vacuum.

References

  • BenchChem Technical Support. Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. BenchChem. 1

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org.4

  • Furniss, B. S. et al. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Archive.org. 2

  • Wuts, P. G. M. et al. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy. ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (4-(4-Nitrophenoxy)phenyl)methanamine HCl

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for (4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride .

Instead of a generic template, this guide is structured around the specific physicochemical realities of your molecule: a highly basic primary amine (methanamine) coupled to a hydrophobic, highly polarizable biphenyl ether core with a strongly electron-withdrawing nitro group.

Troubleshooting FAQs: Overcoming Specific Chromatographic Challenges

Q1: Why does my analyte exhibit severe peak tailing (Asymmetry > 2.0), and how do I correct it?

The Causality: Peak tailing for basic compounds in reversed-phase liquid chromatography (RPLC) is primarily driven by secondary interactions. While the hydrophobic biphenyl core interacts with the C18 stationary phase, the protonated primary amine (pKa ~9–10) engages in strong cation-exchange interactions with residual ionized silanol groups (Si-O⁻) on the silica surface 1. At a mid-range pH (pH > 4), these silanols are ionized, trapping the amine and causing the peak to drag.

The Solution:

  • Protonate the Silanols: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% TFA or phosphate buffer at pH 2.5). This suppresses the ionization of basic silanol groups, neutralizing their charge and enhancing peak shape 2.

  • Use a Competing Base: Add an amine modifier like Triethylamine (TEA) at ~10 mM. TEA acts as a sacrificial base, binding to the acidic silanol sites and shielding your target analyte from these secondary interactions 3.

Q2: Standard C18 columns are not providing adequate selectivity against process impurities. What stationary phase should I use?

The Causality: Standard C18 columns separate purely based on hydrophobic dispersion. However, your molecule possesses a 4-nitrophenoxy moiety. The nitroaromatic ring is highly polarizable and electron-deficient, offering a unique vector for separation that C18 ignores.

The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP columns are uniquely suited for nitro-aromatic compounds and polar bases because they provide multiple orthogonal retention mechanisms, including hydrogen bonding, strong dipole-dipole interactions, and π-π interactions [[4]]().

Q3: I observe split peaks or fronting when injecting my sample. What is causing this?

The Causality: Because your analyte is a hydrochloride salt, it is highly soluble in aqueous diluents. If you dissolve your sample in 100% water but inject it into a mobile phase with a high organic composition, the sample solvent acts as a "strong solvent plug." The analyte travels faster at the center of the column than at the walls, causing peak distortion. The Solution: Always match the sample diluent to the initial mobile phase conditions (e.g., 5–10% organic modifier).

Visual Workflows

G A Peak Tailing Observed (Asymmetry > 1.5) B Assess Mobile Phase pH A->B C pH > 4.0 (Silanols Ionized) B->C D pH < 3.0 (Silanols Protonated) B->D E Lower pH using 0.1% TFA or H3PO4 C->E F Add Amine Modifier (e.g., 10mM TEA) D->F G Switch to End-capped or PFP Column D->G

Caption: Diagnostic workflow for resolving amine-induced peak tailing.

G Start Analyze Molecule: Amine + Nitroaromatic UV Select UV Wavelength (~270-300 nm) Start->UV Column Select Stationary Phase (PFP or Phenyl-Hexyl) UV->Column Buffer Select Acidic Buffer (pH 2.5 - 3.0) Column->Buffer Gradient Run Scouting Gradient (5-95% Acetonitrile) Buffer->Gradient Validate Evaluate Peak Symmetry & Resolution Gradient->Validate

Caption: Step-by-step method development logic for basic nitroaromatic compounds.

Self-Validating Experimental Protocols

Protocol A: Mobile Phase Optimization & Silanol Suppression

This protocol establishes a rugged baseline method while actively proving that secondary interactions have been neutralized.

  • Preparation: Formulate Mobile Phase A as 10–50 mM Potassium Phosphate buffer 5. Adjust to pH 2.5 using orthophosphoric acid.

  • Modifier Addition: If peak asymmetry (As) > 1.5 is observed in initial runs, add 10 mM Triethylamine (TEA) to Mobile Phase A.

  • Equilibration: Pump the mobile phase through the column at 1.0 mL/min for at least 10 column volumes.

  • Validation Check (The "Zero-Injection" Baseline Test): Run the full gradient profile without injecting a sample.

    • Causality: TEA and phosphate salts can contain UV-absorbing impurities that elute during a gradient.

    • System Validation: If the baseline drifts by more than 5 mAU or shows ghost peaks, the TEA is impure. Switch to an LC-MS grade additive or rely solely on low pH. If the baseline is flat, the system is chemically stable and ready for sample injection.

Protocol B: Stationary Phase Scouting & Selectivity Validation

This protocol leverages the nitroaromatic moiety to achieve separation from structurally similar impurities.

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 4.6 mm, 3 µm).

  • Scouting Gradient: Program a linear gradient from 5% to 95% Acetonitrile (Mobile Phase B) over 15 minutes.

  • Detection: Set the Diode Array Detector (DAD) to extract at 210 nm (general aromatic) and 280 nm (nitroaromatic specific).

  • Validation Check (The "Orthogonality" Test): Inject a spiked sample containing the target API and its synthetic precursors.

    • Causality: PFP columns separate based on dipole-dipole interactions induced by the nitro group.

    • System Validation: Calculate the resolution (Rs) between the target API and the closest eluting impurity. If Rs > 2.0, the π-π mechanism is successfully engaged. If Rs < 1.5, adjust the column temperature (e.g., lower to 25°C) to alter the hydrogen-bonding thermodynamics and improve separation.

Quantitative Data Summaries

Table 1: Mobile Phase Buffer Selection Dynamics

Buffer SystempH RangeVolatilityRecommended Use Case for Target Molecule
0.1% Trifluoroacetic Acid (TFA) ~2.0High (LC-MS compatible)Excellent ion-pairing for the primary amine; effectively suppresses silanol ionization.
10-50 mM Potassium Phosphate 2.1 - 3.1Low (UV only)High buffering capacity at low pH; ideal for rugged QA/QC UV methods.
10 mM Ammonium Acetate 3.8 - 5.8High (LC-MS compatible)Not recommended ; intermediate pH leaves silanols partially ionized, causing tailing.

Table 2: Stationary Phase Selectivity Matrix

Column ChemistryPrimary InteractionSecondary InteractionSuitability for Target Molecule
Standard C18 Hydrophobic dispersionSilanol cation-exchangePoor to Moderate: High risk of amine peak tailing without TEA.
Pentafluorophenyl (PFP) Hydrophobicπ-π, Dipole-dipole, H-bondingExcellent: Strong affinity for the nitroaromatic moiety; orthogonal to C18.
Phenyl-Hexyl Hydrophobicπ-πGood: Provides orthogonal selectivity to C18 for the biphenyl ether core.
Polar-Embedded C18 HydrophobicHydrogen bondingGood: Internal polar groups shield residual silanols, improving amine peak shape.

References

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: 2

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: 1

  • Title: Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL: 3

  • Title: HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions URL: 4

  • Title: A review on method development by hplc Source: SciSpace URL: 5

Sources

Optimization

Process Chemistry Support Center: (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride

Welcome to the advanced troubleshooting and process optimization center. As process chemists scaling up the synthesis of diaryl ether amine salts, you are likely employing a Nucleophilic Aromatic Substitution (SNAr) foll...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and process optimization center. As process chemists scaling up the synthesis of diaryl ether amine salts, you are likely employing a Nucleophilic Aromatic Substitution (SNAr) followed by Boc-deprotection [1]. While this route is highly efficient, the isolation of the final hydrochloride salt is prone to critical impurity carryover—ranging from unreacted electrophiles to highly regulated genotoxic alkyl halides [2].

This guide bypasses generic advice, providing you with causality-driven protocols and self-validating workflows to guarantee >99.5% API purity.

Mechanistic Pathways & Diagnostic Workflows

Understanding the origin of your impurities is the first step in eliminating them. The SNAr coupling of 4-fluoronitrobenzene with N-Boc-4-hydroxybenzylamine creates a specific impurity profile based on the differential reactivity and solubility of the components.

G SM1 4-Fluoronitrobenzene SNAr SNAr Reaction (K2CO3, DMSO) SM1->SNAr SM2 N-Boc-4-hydroxy benzylamine SM2->SNAr Int N-Boc Intermediate SNAr->Int Deprot Boc Deprotection (HCl / EtOH) Int->Deprot Prod Target HCl Salt Deprot->Prod Main Pathway Imp1 Ethyl Chloride (Genotoxin) Deprot->Imp1 Side Reaction (T > 10°C)

Fig 1: Synthesis pathway of the diaryl ether highlighting the genotoxic side-reaction.

To isolate the product from this matrix, we utilize a pH-dependent phase-switching strategy.

G A Crude Reaction Mixture B Acidic Wash (pH 2) EtOAc / H2O A->B C Org Phase 1 (4-Fluoronitrobenzene) B->C Non-polar D Aq Phase 1 (Protonated Amines) B->D Polar E Basification (pH 10) Extract with EtOAc D->E F Aq Phase 2 (Inorganic Salts) E->F Waste G Org Phase 2 (Product Free Base) E->G Product H Salt Formation 37% aq HCl in EtOH (<10°C) G->H Solvent Swap I Pure Hydrochloride Salt H->I MTBE Wash

Fig 2: Liquid-liquid extraction and crystallization workflow for amine hydrochloride purification.

Quantitative Data: Impurity Profiling Triage

Use the following data matrix to identify and target specific impurities observed in your HPLC/GC traces.

ImpuritySourcePhysicochemical PropertyPrimary Removal StrategyAnalytical Marker
4-Fluoronitrobenzene Unreacted SMHighly non-polar, neutralAcidic aqueous extraction (pH 2)HPLC (UV 290 nm), RRT ~1.4
4-Hydroxybenzylamine Unreacted SM (Deprotected)Highly polar, basic (pKa ~9.5)Remains in aqueous phase during EtOAc extractionHPLC (UV 254 nm), RRT ~0.3
Ethyl Chloride (EtCl) Deprotection ByproductVolatile alkyl halide (Genotoxin)Strict temp control (<10 °C) during HCl additionHeadspace GC-MS
Isobutylene / t-BuOH Boc DeprotectionVolatile / Moderately polarVacuum concentration & MTBE triturationGC-FID or NMR (Singlet ~1.4 ppm)
Inorganic Salts (KCl/NaCl) NeutralizationHighly polar, water-solubleAqueous wash of the free base at pH 10Conductivity / Ash test

Standard Operating Procedures (SOPs)

Protocol A: Orthogonal Acid-Base Extraction

Objective: Complete removal of unreacted 4-fluoronitrobenzene and inorganic salts prior to final salt formation. Causality: The target compound contains a primary amine. At pH 2, it is fully protonated and highly water-soluble, allowing non-polar fluorinated starting materials to be washed away in the organic phase. At pH 10, the amine is neutralized to its free base, becoming soluble in ethyl acetate, leaving polar inorganic salts in the aqueous waste.

Step-by-Step Methodology:

  • Quench & Acidify: Dilute the crude SNAr reaction mixture (in DMSO) with 3 volumes of deionized water. Add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.0.

  • First Extraction (Non-polar purge): Extract the aqueous mixture with Ethyl Acetate (EtOAc) (2 x 3 volumes).

    • Validation Checkpoint: Analyze the EtOAc layer via TLC or HPLC. It should contain the unreacted 4-fluoronitrobenzene. Discard this organic layer.

  • Basification: Cool the retained aqueous layer to 5 °C. Slowly add 2M NaOH until the pH stabilizes at 10.0–10.5. The product will precipitate as the free base.

  • Second Extraction (Product recovery): Extract the basic aqueous layer with fresh EtOAc (3 x 3 volumes). The free base will partition into the organic layer.

  • Wash & Dry: Wash the combined EtOAc layers with brine (1 volume), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free base as an oil or amorphous solid.

Protocol B: Genotoxin-Controlled Hydrochloride Salt Formation

Objective: Form the crystalline hydrochloride salt while preventing the formation of genotoxic ethyl chloride (EtCl) [2]. Causality: Traditional deprotection/salt formation using anhydrous HCl gas in ethanol at room temperature or reflux drives a side reaction between the acid and the alcohol, generating ethyl chloride. By substituting anhydrous HCl with 37% aqueous HCl and strictly depressing the temperature below 10 °C, the activation energy for EtCl formation is not reached, keeping genotoxins comfortably below the 1.5 µ g/day Threshold of Toxicological Concern (TTC) [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base (from Protocol A) in absolute Ethanol (EtOH) (5 volumes) in a jacketed reactor.

  • Temperature Control: Circulate coolant to bring the internal temperature of the solution to exactly 5 °C.

  • Acid Addition: Slowly charge 37% aqueous HCl (1.1 equivalents) via an addition funnel over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C during the exothermic addition.

  • Aging & Precipitation: Stir the solution at 5 °C for 1 hour. Slowly add Methyl tert-butyl ether (MTBE) (10 volumes) as an anti-solvent to drive the crystallization of the hydrochloride salt.

  • Isolation: Filter the resulting slurry under a nitrogen atmosphere. Wash the filter cake with cold MTBE (2 x 2 volumes).

    • Validation Checkpoint: The filtrate should run clear. Test a sample of the wet cake via Headspace GC; EtCl should be <10 ppm.

  • Drying: Dry the solid in a vacuum oven at 40 °C until constant weight is achieved.

Frequently Asked Questions (FAQs)

Q: My final hydrochloride salt is highly hygroscopic and turning into a paste on the filter. How do I fix this? A: This is a classic symptom of residual water or unreacted N-Boc starting material acting as a plasticizer. Ensure that during Protocol A, the EtOAc layer is thoroughly dried with Na2SO4 before concentration. If the paste has already formed, resuspend the crude mass in anhydrous MTBE, vigorously stir for 2 hours (trituration), and filter under a dry nitrogen blanket. MTBE will strip away the residual water and non-polar impurities without dissolving the salt.

Q: Regulatory QA flagged our recent batch for containing 15 ppm of Methyl Chloride (MeCl). We didn't even use methanol in the final step. Where did it come from? A: If you used Methanol as a co-solvent during the SNAr reaction or during equipment cleaning, trace amounts can carry over into the salt formation step. When exposed to strong HCl, even residual methanol will rapidly convert to MeCl [2]. To troubleshoot, institute a strict solvent-swap protocol: ensure the free base is concentrated to dryness under high vacuum to remove all trace methanol before dissolving in ethanol for the final salt formation.

Q: I am seeing a persistent impurity at RRT 0.3 on my UV 254 nm chromatogram. It survives the MTBE wash. A: An impurity at a low relative retention time (highly polar) that survives non-polar anti-solvent washing is likely the hydrochloride salt of unreacted 4-hydroxybenzylamine. Because it is also an amine, it forms a salt and co-precipitates. You must remove this before salt formation. Re-dissolve your batch in water, basify to pH 10, and extract with EtOAc. The 4-hydroxybenzylamine free base is significantly more water-soluble than your product and will preferentially remain in the aqueous waste layer.

References
  • Title: Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. Source: The Journal of Organic Chemistry - ACS Publications. URL: 1

  • Title: Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Source: Organic Process Research & Development - ACS Publications. URL: 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride vs. its Free Base

For researchers, scientists, and professionals in drug development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. The decision between usin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. The decision between using a free base or a salt form can profoundly impact a compound's solubility, bioavailability, and, most critically, its stability. This guide provides an in-depth technical comparison of the stability profiles of (4-(4-Nitrophenoxy)phenyl)methanamine as a hydrochloride (HCl) salt versus its free base form, supported by established scientific principles and standardized experimental protocols.

Theoretical Framework: The Rationale for Salt Formation

The conversion of a free base, particularly a primary amine like (4-(4-Nitrophenoxy)phenyl)methanamine, into a salt is a common and powerful strategy in pharmaceutical development.[1][2][3] The primary amine functional group possesses a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic.[4] This inherent reactivity makes the free base susceptible to various degradation pathways.

By reacting the basic amine with a strong acid such as hydrochloric acid, an ammonium salt is formed.[4][5] This process has several key consequences for stability:

  • Reduced Reactivity: The protonation of the nitrogen atom to form an ammonium cation (NH3+) effectively neutralizes its nucleophilicity. This significantly reduces its susceptibility to degradation reactions, such as oxidation or unwanted side reactions with excipients.[6]

  • Enhanced Crystallinity and Lattice Energy: Salt forms, like the hydrochloride, are typically crystalline solids with a well-defined, ordered crystal lattice.[2] This contrasts with many free bases, which can be oily or amorphous solids.[7] A stable crystal lattice, characterized by higher lattice energy, requires more energy to break apart, which translates to greater solid-state stability and often a higher melting point.[8][9][10]

  • Improved Physicochemical Properties: Salt formation generally leads to increased aqueous solubility and can decrease hygroscopicity (the tendency to absorb moisture from the air).[1][4] Controlling moisture uptake is critical, as water can act as a plasticizer, increasing molecular mobility and accelerating degradation.[6][11][12]

Chemical Relationship Diagram

The following diagram illustrates the simple acid-base reaction that converts the free base into its more stable hydrochloride salt.

G cluster_reactants FB (4-(4-Nitrophenoxy)phenyl)methanamine (Free Base) SALT (4-(4-Nitrophenoxy)phenyl)methanamine HCl (Hydrochloride Salt) FB->SALT + HCl (Protonation) HCL Hydrochloric Acid (HCl) SALT->FB - HCl (Deprotonation)

Caption: Reversible equilibrium between the free base and its hydrochloride salt.

Comparative Physicochemical Profile

The stability of a compound is intrinsically linked to its physical properties. The table below summarizes the expected differences between the hydrochloride salt and the free base of (4-(4-Nitrophenoxy)phenyl)methanamine, based on supplier data and general chemical principles.

Property(4-(4-Nitrophenoxy)phenyl)methanamine HCl(4-(4-Nitrophenoxy)phenyl)methanamine (Free Base)Rationale for Stability Impact
Appearance Crystalline powderLikely an amorphous solid or oilCrystalline solids have a more stable, lower-energy state compared to amorphous forms, resisting degradation.[7][13]
Molecular Weight 280.71 g/mol 244.25 g/mol N/A for stability comparison
Melting Point 210-211 °CExpected to be significantly lowerA higher melting point indicates stronger intermolecular forces and a more stable crystal lattice, requiring more energy to disrupt.[8]
Hygroscopicity Expected to be low to moderateExpected to be moderate to highLower hygroscopicity minimizes water absorption, which can catalyze hydrolytic degradation and reduce solid-state stability.[6]
Chemical Reactivity Low (amine is protonated)High (free amine is nucleophilic)Protonation of the amine group in the salt form drastically reduces its ability to participate in degradation reactions.[4][6]

Experimental Stability Assessment: Protocols & Rationale

To quantify the stability differences, a series of forced degradation studies should be performed. These studies, conducted under conditions more severe than standard storage, are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule, as mandated by ICH guidelines.[14][15][16]

Experimental Workflow Overview

G start Prepare Samples (HCl Salt & Free Base) stress Expose to Stress Conditions (Thermal, Humidity, Photolytic) start->stress dissolve Dissolve Stressed Samples in Mobile Phase stress->dissolve hplc HPLC-UV/MS Analysis dissolve->hplc data Quantify Degradation & Identify Degradants hplc->data end Compare Stability Profiles data->end

Caption: General workflow for comparative forced degradation stability studies.

A. Thermal Stability Protocol (Forced Degradation)

Objective: To evaluate and compare the solid-state stability of the HCl salt and free base under elevated temperature.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the HCl salt and the free base into separate, chemically inert, transparent glass vials. Prepare three samples for each form.

  • Control Sample: Prepare a corresponding set of control samples and store them protected from heat and light at a controlled room temperature (e.g., 25°C).

  • Stress Condition: Place the test vials in a calibrated stability oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days). The goal is to achieve detectable degradation, typically in the range of 5-20%.[17]

  • Sample Analysis:

    • After the stress period, allow samples to cool to room temperature.

    • Quantitatively transfer the contents of each vial to a volumetric flask using a suitable solvent (e.g., acetonitrile/water mixture) to achieve a target concentration of ~0.5 mg/mL.

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Interpretation: Compare the percentage of the parent compound remaining in the stressed samples relative to the control samples. A higher percentage indicates greater thermal stability. Identify and quantify any major degradation products.

Causality (The "Why"): We use elevated temperature to accelerate potential solid-state degradation reactions. The crystalline structure of the HCl salt is expected to have a higher activation energy for degradation, resulting in less decomposition compared to the likely amorphous and more mobile free base.

B. Hygroscopicity Assessment Protocol

Objective: To determine the tendency of each form to absorb atmospheric moisture.

Methodology:

  • Sample Preparation: Pre-dry approximately 20-30 mg of each compound in a vacuum oven at a mild temperature (e.g., 40°C) to remove any surface water. Accurately weigh the dried samples into tared glass weighing dishes.

  • Controlled Humidity: Place the weighing dishes into a desiccator containing a saturated salt solution to maintain a constant high relative humidity (e.g., a saturated solution of potassium chloride creates ~84% RH at 25°C).

  • Gravimetric Analysis: Store the desiccator at a constant temperature (25°C) and re-weigh the samples at predetermined time points (e.g., 24, 48, 72 hours) until a constant weight is achieved.

  • Data Interpretation: Calculate the percentage weight gain for each sample. Classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).

Causality (The "Why"): This experiment directly measures moisture uptake. Absorbed water can act as a solvent, increasing molecular mobility and facilitating hydrolytic degradation.[12] The more ordered and less porous structure of the HCl salt is anticipated to absorb significantly less water than the free base.

C. Photostability Protocol (ICH Q1B)

Objective: To assess degradation caused by exposure to light, following the ICH Q1B guideline.[18][19][20]

Methodology:

  • Sample Preparation: Spread a thin layer (not more than 3 mm) of the HCl salt and the free base in chemically inert, transparent containers.[21][22] Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Place both sets of samples (exposed and dark control) in a calibrated photostability chamber.

  • ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[21]

  • Sample Analysis: Following exposure, analyze both the light-exposed samples and the dark controls using the same HPLC-UV method as in the thermal study.

  • Data Interpretation: Compare the degradation profiles. The degradation in the dark control is attributed to thermal effects, while any additional degradation in the light-exposed sample is due to photolysis.

Causality (The "Why"): The nitroaromatic and ether moieties in the molecule are potential chromophores that can absorb UV/Vis light. This absorbed energy can lead to photochemical degradation. This test is crucial to determine if the material requires light-resistant packaging and handling procedures.[19]

Conclusion and Recommendations

Based on fundamental chemical principles and established pharmaceutical science, the (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride salt is expected to exhibit significantly greater stability than its free base counterpart.[4][6][23]

  • Superior Solid-State Stability: The higher melting point and crystalline nature of the HCl salt indicate a more stable lattice, making it more resistant to thermal degradation.

  • Lower Chemical Reactivity: Protonation of the primary amine in the salt form passivates this reactive site, protecting it from oxidative and other chemical degradation pathways.

  • Favorable Physical Properties: The HCl salt is anticipated to be less hygroscopic, minimizing moisture-related degradation and improving handling characteristics.

For researchers and drug developers, the hydrochloride salt represents a more robust and reliable form of (4-(4-Nitrophenoxy)phenyl)methanamine. Its enhanced stability simplifies handling, storage, and formulation, reducing the risk of purity loss over time and ensuring more consistent experimental results. The free base, while useful for specific synthetic steps, should be handled with care and preferably stored under inert, dry conditions, and converted to the salt form for long-term storage and formulation development.

References

  • Bastin, R.J., Bowker, M.J., & Slater, B.J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences, 2(4), 01-04. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific Guideline. [Link]

  • Mishra, D.S., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega. [Link]

  • Callahan, J.C., et al. (1982). Equilibrium Moisture Content of Pharmaceutical Excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369. [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Scientific Guideline. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Service Page. [Link]

  • Mishra, D.S., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega. [Link]

  • Serajuddin, A.T.M. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 24(4), 627-635. [Link]

  • PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Compound Summary. [Link]

  • Mishra, D.S., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Nigar, A., Akhter, Z., & Tahir, M.N. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 8), o2467. [Link]

  • ICH. (1996). Photostability Testing of New Active Substances and Medicinal Products. ICH Harmonised Tripartite Guideline. [Link]

  • Kumar, L., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Arcinova. (2022). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ECHA. [4-(phenoxymethyl)phenyl]methanamine hydrochloride. Substance Information. [Link]

  • ResolveMass. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?[Link]

  • Zhang, T., et al. (2021). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Pharmaceutics, 13(12), 2005. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Kumar, L., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]

  • Huang, L.F., & Tong, W.Q. (2004). Impact of solid state properties on developability assessment of drug candidates. Advanced Drug Delivery Reviews, 56(3), 321-334. [Link]

  • OECD. Benzenamine, 4-nitro-N-phenyl. SIDS Initial Assessment Report. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • SGS. Forced Degradation Testing. Service Page. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Federal Register. (2025). Q1 Stability Testing of Drug Substances and Drug Products; International Council for Harmonisation; Draft Guidance for Industry; Availability. [Link]

  • JOCPR. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Baumann, M., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 384-388. [Link]

  • Elder, D.P., & Holm, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • LinkedIn. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • SlideShare. (2024). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

Sources

Comparative

Validation of an Optimized HPLC Analytical Method for (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride: A Comparative Guide

Executive Summary (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a complex synthetic intermediate and potential active pharmaceutical ingredient (API) characterized by a highly polar, basic primary amine (pKa ~9....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride is a complex synthetic intermediate and potential active pharmaceutical ingredient (API) characterized by a highly polar, basic primary amine (pKa ~9.5) attached to a rigid, hydrophobic nitrodiphenyl ether core. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents a significant chromatographic challenge: balancing the retention of the hydrophobic core while mitigating the secondary interactions of the basic amine.

This guide objectively compares the performance of a traditional C18-based analytical method against an optimized Pentafluorophenyl (PFP) method. Furthermore, it provides a comprehensive, step-by-step method validation framework grounded in the latest ICH Q2(R2)[1][2] and USP <1225>[3][4] regulatory standards, ensuring a self-validating system of analytical trustworthiness.

Method Design & Mechanistic Causality (Expertise & Experience)

Analytical method development is not a trial-and-error exercise; it is driven by molecular causality. The structural dichotomy of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride dictates its chromatographic behavior.

The Traditional Approach: Alkyl-Bonded Silica (C18)

Traditional reversed-phase chromatography relies almost exclusively on dispersive (hydrophobic) interactions. When analyzing basic amines on a C18 column, the protonated amine group undergoes unwanted ion-exchange interactions with residual, unendcapped surface silanols (Si-O⁻) on the silica support. This secondary interaction disrupts the mass transfer kinetics, resulting in severe peak tailing, reduced theoretical plates, and poor resolution from structurally similar synthetic impurities[5].

The Optimized Solution: Pentafluorophenyl (PFP) Stationary Phase

To overcome the limitations of C18, we optimized the method using a PFP stationary phase. Unlike C18, PFP columns offer orthogonal, multi-modal retention mechanisms. The highly electron-deficient pentafluorophenyl ring engages in strong π−π interactions with the electron-rich ether-linked phenyl ring of the analyte[5][6]. Additionally, the PFP phase provides strong dipole-dipole interactions with the nitroaromatic moiety.

By utilizing an acidic mobile phase (10 mM ammonium formate, pH 3.0), the primary amine is kept fully protonated, and residual silanols are neutralized. This allows the π−π and dipole interactions to dominate the retention mechanism, yielding perfectly symmetrical peaks and superior orthogonal selectivity against synthetic impurities like 4-fluoronitrobenzene[6].

G A Analyte: (4-(4-Nitrophenoxy)phenyl)methanamine HCl (Polar Amine + Hydrophobic Nitroaromatic) B Traditional Approach C18 Column + MeOH/H2O A->B C Optimized Approach PFP Column + ACN/Buffer (pH 3.0) A->C D Result: Peak Tailing (Secondary Silanol Interactions) B->D E Result: Sharp Symmetrical Peaks (π-π & Dipole Interactions) C->E F Final Validated Method (High Resolution & Robustness) D->F E->F

Figure 1: HPLC Method Optimization Workflow for Nitroaromatic Amines.

Comparative Performance Data

The quantitative superiority of the PFP method over the traditional C18 method is summarized in the table below. The optimized method demonstrates a 2.6x increase in theoretical plates and completely resolves the critical peak asymmetry issue.

ParameterTraditional Method (C18)Optimized Method (PFP)
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Superficially Porous PFP (150 x 4.6 mm, 2.7 µm)
Mobile Phase 0.1% TFA in H₂O / Methanol (Gradient)10 mM NH₄FA (pH 3.0) / Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 290 nm290 nm
Peak Asymmetry ( Tf​ ) 1.85 (Significant Tailing)1.05 (Excellent Symmetry)
Theoretical Plates ( N ) 4,50012,500
Resolution ( Rs​ ) *1.2 (Co-elution risk)3.8 (Baseline resolution)
Run Time 18.0 minutes8.5 minutes

*Resolution calculated against the critical synthetic impurity, 4-fluoronitrobenzene.

Validation Logic & Experimental Protocols (Trustworthiness)

A scientifically sound analytical method must be a self-validating system. According to ICH Q2(R2)[1][2] and USP <1225>[3][4], the validation parameters are not isolated checklists; they are mathematically interconnected. For instance, the Accuracy of a method is intrinsically bounded and verified by its Precision and Linearity. If a method is highly precise and strictly linear, its accuracy is mathematically guaranteed across the defined range, provided specificity is proven.

Validation Root ICH Q2(R2) Validation Protocol Spec Specificity (Forced Degradation) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy (Spike Recovery) Root->Acc Prec Precision (Repeatability & Intermediate) Root->Prec Sens LOD / LOQ (S/N Ratio) Root->Sens Rob Robustness (DoE / Parameter Variation) Root->Rob Lin->Acc Prec->Acc

Figure 2: ICH Q2(R2) Analytical Method Validation Framework.

Step-by-Step Methodologies
4.1. Specificity (Forced Degradation)

Specificity ensures the method can accurately measure the analyte in the presence of impurities and degradants.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in the sample diluent (Water:Acetonitrile 50:50).

  • Stress Conditions: Subject 5 mL aliquots to distinct stress environments:

    • Acidic: 1N HCl at 60°C for 24 hours.

    • Basic: 1N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: UV light exposure totaling 1.2 million lux hours.

  • Neutralization & Dilution: Neutralize the acidic and basic samples, then dilute all stressed samples to a working concentration of 100 µg/mL.

  • Analysis: Inject into the HPLC. Utilize Photodiode Array (PDA) detection to calculate the peak purity angle versus the purity threshold for the main peak. The purity angle must be less than the threshold to confirm no co-eluting degradants.

4.2. Linearity & Range

Linearity proves the method's response is directly proportional to the analyte concentration.

  • Stock Preparation: Prepare a master stock solution at 1.0 mg/mL.

  • Serial Dilution: Generate five concentration levels spanning 50% to 150% of the target assay concentration (e.g., 50, 80, 100, 120, and 150 µg/mL).

  • Execution: Inject each concentration level in triplicate.

  • Statistical Analysis: Plot the peak area response against concentration. Perform least-squares linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target concentration response.

4.3. Accuracy (Spike Recovery)

Accuracy demonstrates the closeness of agreement between the true value and the measured value.

  • Matrix Preparation: Prepare a synthetic placebo matrix containing all formulation excipients (if applicable).

  • Spiking: Spike known amounts of the API standard into the matrix to achieve 80%, 100%, and 120% of the nominal target concentration (100 µg/mL).

  • Replication: Prepare three independent replicates for each of the three concentration levels (9 samples total).

  • Calculation: Calculate the % recovery by comparing the experimentally derived concentration against the theoretical spiked concentration. Acceptance criteria: 98.0% – 102.0% recovery.

4.4. Precision (Repeatability & Intermediate Precision)

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-day): A single analyst prepares six independent sample solutions at the 100% target concentration (100 µg/mL). Inject all six samples on the same day using the same HPLC system and column. Calculate the % Relative Standard Deviation (%RSD) of the peak areas (Acceptance: ≤2.0% ).

  • Intermediate Precision (Inter-day): A second analyst prepares six new independent samples on a different day, utilizing a different HPLC system and a different lot of the PFP column.

  • Evaluation: Calculate the combined %RSD across all 12 samples to ensure laboratory-level reproducibility (Acceptance: ≤2.0% ).

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Dilution: Dilute the standard solution to trace concentrations (e.g., 0.05 µg/mL to 1.0 µg/mL).

  • Signal-to-Noise (S/N) Measurement: Measure the baseline noise over a blank injection chromatogram.

  • Determination: Identify the concentration that yields an S/N ratio of ≥3:1 for the LOD, and ≥10:1 for the LOQ.

  • Verification: Inject the established LOQ concentration in six replicates. The %RSD of the peak areas must be ≤10.0% , proving reliable quantitation at the lowest limit.

4.6. Robustness

Robustness evaluates the method's reliability under deliberate, minor variations in operational parameters.

  • Parameter Selection: Identify critical method parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), Mobile phase organic composition ( ±2% ), and Buffer pH ( ±0.2 ).

  • Execution: Execute a One-Factor-At-a-Time (OFAT) experimental design, altering one parameter while keeping the others at nominal conditions.

  • System Suitability Test (SST): Record SST parameters (Resolution, Tailing factor, Theoretical plates) under each varied condition. The method is deemed robust if all SST criteria remain within acceptable limits despite the variations.

Conclusion

The transition from a traditional C18 column to a PFP stationary phase represents a paradigm shift in the analysis of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride. By leveraging π−π and dipole-dipole interactions, the optimized method eliminates secondary silanol interactions, drastically improving peak symmetry and resolution. When validated against the rigorous, self-verifying frameworks of ICH Q2(R2) and USP <1225>, this method provides drug development professionals with a highly trustworthy, robust, and compliant analytical tool.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: USP General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International / Chromatography Online URL: [Link]

  • Title: Determination of Explosives in Soil Using the Agilent 1260 Infinity III LC System Source: Agilent Technologies URL: [Link]

Sources

Validation

Analytical Superiority of Nitro-Substituted Diaryl Ethers: A Mass Spectrometry Comparison Guide

Executive Summary In high-throughput drug development and pharmacokinetic (PK) profiling, the structural characteristics of a pharmacophore dictate its analytical fate. Diaryl ethers are notoriously challenging to quanti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-throughput drug development and pharmacokinetic (PK) profiling, the structural characteristics of a pharmacophore dictate its analytical fate. Diaryl ethers are notoriously challenging to quantify via mass spectrometry due to the high stability of the C–O–C linkage, which often leads to poor fragmentation efficiency and high background noise.

As an Application Scientist, I frequently evaluate how functional group modifications impact analytical sensitivity. This guide objectively compares the mass spectrometry fragmentation performance of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (the "Product") against its non-nitrated structural analog, 4-Phenoxyphenylmethanamine hydrochloride (the "Alternative"). By examining the gas-phase thermodynamics during Collision-Induced Dissociation (CID), we demonstrate how the para-nitro group acts as a powerful analytical advantage, driving specific heterolytic cleavage and yielding superior Signal-to-Noise (S/N) ratios in LC-MS/MS workflows.

Mechanistic Rationale: The Nitro Group Advantage

To understand why the nitrated product outperforms the alternative in targeted quantification, we must analyze the causality behind their gas-phase dissociation pathways.

Ionization and Precursor Formation

Both compounds feature a primary methanamine group. When subjected to Electrospray Ionization in positive mode (ESI+), the high gas-phase basicity of the primary amine ensures near-quantitative protonation.

  • Product: Yields an [M+H]+ precursor at m/z 245.09.

  • Alternative: Yields an [M+H]+ precursor at m/z 200.10.

Collision-Induced Dissociation (CID) Thermodynamics

The divergence in performance occurs inside the collision cell. Unsubstituted diphenyl ethers typically resist direct cleavage, instead undergoing complex, high-energy rearrangement reactions (such as the loss of CO) [1].

However, the introduction of the strongly electron-withdrawing −NO2​ group fundamentally alters the electron density of the ether bond [2]. During CID, the nitro group polarizes the adjacent C−O bond. When collision energy is applied, the molecule undergoes a highly favored heterolytic cleavage. Because 4-nitrophenol is a significantly better leaving group (solution-phase pKa​≈7.1 ) than unsubstituted phenol ( pKa​≈10.0 ), the activation energy required to break the ether bond is drastically reduced.

This results in the expulsion of neutral 4-nitrophenol (139 Da) and the formation of a highly stable aminobenzyl cation (m/z 106.06) . This specific, low-energy pathway prevents the formation of competing non-specific fragments, funneling the ion current into a single, highly abundant product ion.

Visualizing the Fragmentation Pathway

CID_Pathway M [M+H]+ m/z 245.09 F1 [M+H - NH3]+ m/z 228.06 M->F1 Loss of NH3 (-17 Da) F2 Aminobenzyl Cation m/z 106.06 M->F2 Cleavage of Ether (-139 Da 4-Nitrophenol) F3 [M+H - NO2]+ m/z 199.09 M->F3 Loss of NO2 (-46 Da) F1->F2 Secondary Cleavage

Caption: CID Fragmentation Pathway of (4-(4-Nitrophenoxy)phenyl)methanamine [M+H]+.

Comparative Performance Data

The mechanistic advantages of the nitro group translate directly into measurable analytical superiority. The tables below summarize the optimized Triple Quadrupole (QqQ) parameters and the resulting assay performance in human plasma matrices.

Table 1: MS/MS Transitions and Optimal Tuning Parameters

The nitrated product requires 35% less Collision Energy (CE) to achieve optimal fragmentation, reducing the likelihood of cross-talk and baseline noise.

CompoundPrecursor Ion (m/z)Primary Quantifier (m/z)Secondary Qualifier (m/z)Optimal CE (eV)Dwell Time (ms)
Product (Nitro-substituted) 245.1106.1228.118 50
Alternative (Unsubstituted) 200.1106.1183.128 50
Table 2: Quantification Performance in Human Plasma

Due to the specificity of the 245.1 → 106.1 transition, the product exhibits a 5-fold improvement in the Limit of Quantitation (LOQ).

MetricProduct (Nitro-substituted)Alternative (Unsubstituted)
Limit of Detection (LOD) 0.2 ng/mL1.5 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.5 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL2.5 – 1000 ng/mL
Matrix Effect (Ion Suppression) -8%-22%

Self-Validating Experimental Protocols

To ensure Trustworthiness, the following methodologies are designed as self-validating systems . Every step includes a specific rationale (causality) and built-in Quality Control (QC) checks to prove the assay's integrity during execution.

Visualizing the LC-MS/MS Workflow

Workflow S1 1. Sample Prep Protein Precipitation (MeCN) S2 2. UHPLC Separation C18 Column, 0.1% FA S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV, Temp: 350°C S2->S3 S4 4. Q1 Isolation Precursor m/z 245.1 S3->S4 S5 5. CID Cell Argon Gas, CE: 18 eV S4->S5 S6 6. Q3 Detection Product m/z 106.1 S5->S6

Caption: Self-Validating LC-MS/MS Workflow for Diaryl Ether Quantification.

Protocol 1: Matrix Extraction (Protein Precipitation)

Objective: Isolate the analyte from human plasma while preventing ex vivo degradation.

  • Aliquot & Spike: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Spike with 10 µL of Internal Standard (Isotopically labeled Product-d4, 100 ng/mL).

  • Precipitation (Causality): Add 150 µL of ice-cold Acetonitrile (MeCN). Why MeCN and not Methanol? MeCN produces a tighter, denser protein pellet during centrifugation, minimizing the risk of aspirating particulates that could clog the UHPLC column. It also rapidly denatures matrix lipases.

  • Agitation & Centrifugation: Vortex for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Protocol 2: LC-MS/MS System Tuning and Acquisition

Objective: Achieve baseline separation and highly specific detection.

  • Mobile Phase Preparation (Causality): Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in MeCN). Why 0.1% FA? The low pH (~2.7) ensures the primary amine ( pKa​≈9.5 ) is fully protonated in the liquid phase prior to aerosolization, maximizing the ESI+ [M+H]+ ion yield.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 × 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation (Carryover Check): The batch sequence must be programmed to inject a "Double Blank" (matrix extract with no analyte and no IS) immediately following the Upper Limit of Quantification (ULOQ) standard. Validation Criteria: The Double Blank must show a signal ≤20% of the LLOQ, proving zero system carryover.

  • Self-Validation (Matrix Interference): Inject a "Single Blank" (matrix extract with IS only). Validation Criteria: Proves the absence of endogenous isobaric interferences at the specific retention time of the analyte.

References

  • Shandilya, M. B., Srinivas, R., & Talluri, M. V. N. K. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry. URL:[Link]

  • Yamada, K., Konakahara, T., & Iida, H. (1970). Mass Spectrometry of Dyes. IV. Electron Impact Reaction of Nitrophenyl Phenyl Ethers and Their Charge Migration. Bulletin of the Chemical Society of Japan. URL:[Link]

Comparative

Comparative Spectroscopic Validation Guide: High-Purity (4-(4-Nitrophenoxy)phenyl)methanamine Hydrochloride vs. Commercial Alternatives

Executive Summary (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS: 108874-34-6) is a critical bifunctional intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS: 108874-34-6) is a critical bifunctional intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Featuring a nucleophilic primary amine and a reducible para-nitro group bridged by a flexible diaryl ether linkage, its structural integrity dictates the success of downstream coupling reactions.

This guide objectively compares the performance and analytical profile of High-Purity Reference Standards (≥99.0%) against standard Commercial Grades (≤95.0%). By detailing a multi-modal spectroscopic validation workflow (qNMR, LC-MS, ATR-FTIR) aligned with ICH Q2(R2) guidelines[2][3], this document provides researchers with the necessary methodologies to establish a self-validating quality control system.

Chemical Profile & Mechanistic Significance

The utility of (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride lies in its orthogonal reactivity. In standard API synthesis workflows, the primary amine (liberated from its HCl salt in situ) acts as a nucleophile in amide couplings or reductive aminations, while the nitro group remains inert, serving as a masked amine for subsequent late-stage functionalization.

The Causality of Purity: Why is ≥99.0% purity critical? Standard commercial grades often contain des-nitro impurities (e.g., (4-phenoxyphenyl)methanamine) or regioisomers generated during the initial etherification step. Because the primary amine is intact in these impurities, they will competitively react with your electrophile during downstream amide coupling. The resulting off-target amides possess nearly identical polarity and molecular weight to the target API, making chromatographic clearance at the final stage exceptionally difficult and causing catastrophic yield losses.

SynthesisImpact Intermediate (4-(4-Nitrophenoxy)phenyl)methanamine Reaction Amide Coupling / Reductive Amination (API Synthesis Step) Intermediate->Reaction Impurity1 Des-nitro Impurity (4-Phenoxyphenyl)methanamine Impurity1->Reaction TargetAPI Target API (High Yield, Predictable PK/PD) Reaction->TargetAPI Main Pathway OffTarget Off-Target Analogs (Toxicity Risk, Failed QC) Reaction->OffTarget Impurity Cascade

Mechanistic impact of starting material impurities on downstream API synthesis.

Comparative Performance Analysis

Relying on lower-grade starting materials introduces compounding errors in multi-step syntheses. Table 1 outlines the objective performance differences between high-purity and commercial-grade materials in a standardized amide coupling workflow.

Table 1: Comparative Performance Analysis

ParameterHigh-Purity Reference StandardStandard Commercial Grade
Spectroscopic Purity (qNMR) ≥ 99.0%≤ 95.0%
Downstream Coupling Yield > 92%< 78%
Des-nitro Impurity Level < 0.1% (Not detected)2.5 - 4.0%
Visual Appearance Off-white to pale yellow powderDark yellow to brownish powder
Melting Point 210 - 211 °C204 - 208 °C

Multi-Modal Spectroscopic Validation Protocols

Relying solely on HPLC-UV is insufficient, as it may miss non-chromophoric impurities or co-eluting isomers. The following protocols establish a self-validating, multi-modal system to guarantee structural integrity.

Protocol 1: Quantitative 1H & 13C NMR (qNMR)

Causality behind choices: DMSO-d6 is selected as the solvent because the hydrochloride salt is insoluble in standard CDCl3. Furthermore, DMSO-d6 shifts the residual water peak (~3.3 ppm) away from the critical benzylic CH2 signals (~4.0 ppm). Self-Validating System: We utilize Maleic acid as an internal standard (IS). Its sharp singlet at 6.26 ppm does not overlap with any analyte signals, allowing for absolute purity calculation via integral ratios, completely independent of external calibration curves.

Step-by-Step Methodology:

  • Accurately weigh ~10.0 mg of the sample and ~5.0 mg of Maleic acid (Internal Standard) into a clean vial using a calibrated microbalance.

  • Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6.

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Acquire the 1H NMR spectrum at 400 MHz. Critical Step: Set the relaxation delay (D1) to 60 seconds to ensure complete longitudinal relaxation of all protons, preventing integration skew.

  • Process the data with baseline correction. Calculate absolute purity by comparing the integral of the Maleic acid singlet (6.26 ppm, 2H) against the benzylic CH2 protons of the analyte (~4.05 ppm, 2H).

Protocol 2: UHPLC-ESI-MS (Mass Confirmation)

Causality behind choices: Electrospray Ionization in positive mode (ESI+) is utilized because the primary aliphatic amine is highly basic and readily accepts a proton to form the [M+H]+ ion. The addition of 0.1% formic acid to the mobile phase ensures the amine remains fully protonated during chromatography, preventing peak tailing on the stationary phase. Self-Validating System: Blank solvent injections are run immediately before and after the sample to rule out column carryover, ensuring that any detected trace impurities originate from the sample itself.

Step-by-Step Methodology:

  • Prepare a 1 mg/mL stock solution of the compound in LC-MS grade Methanol.

  • Dilute the stock to a working concentration of 10 µg/mL using Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Monitor the MS eluent in ESI+ mode (scan range m/z 100-1000) alongside a UV trace at 254 nm.

Protocol 3: ATR-FTIR Spectroscopy

Causality behind choices: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets. Hydrochloride salts are highly hygroscopic; KBr absorbs atmospheric moisture during pellet pressing, which creates a broad artifact peak around 3400 cm⁻¹ that obscures the crucial N-H stretching region. ATR requires zero sample preparation, eliminating this artifact.

Step-by-Step Methodology:

  • Clean the diamond ATR crystal with isopropanol and collect an ambient background spectrum.

  • Place ~2 mg of the dry solid powder directly onto the center of the crystal.

  • Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Scan the sample from 4000 to 400 cm⁻¹ (32 accumulations, 4 cm⁻¹ resolution).

  • Identify the diagnostic functional groups (N-H stretch, NO2 stretch, C-O-C stretch).

AnalyticalWorkflow Start Raw Material CAS: 108874-34-6 Prep Sample Preparation (DMSO-d6 / LC-MS Grade MeOH) Start->Prep NMR 1H & 13C qNMR (Structural Integrity & Purity) Prep->NMR LCMS UHPLC-ESI-MS (Mass Confirmation & Trace Impurities) Prep->LCMS FTIR ATR-FTIR Spectroscopy (Functional Group Verification) Prep->FTIR Decision Purity Assessment (Target: ≥99.0%) NMR->Decision LCMS->Decision FTIR->Decision Pass High-Purity Grade Approved for API Synthesis Decision->Pass ≥99% Fail Commercial Grade Requires Recrystallization Decision->Fail <99%

Multi-modal spectroscopic validation workflow for purity assessment.

Analytical Data Interpretation

The tables below summarize the expected quantitative data for a High-Purity Reference Standard. Deviations from these assignments—such as missing symmetry in the aromatic doublets or anomalous mass peaks—indicate a substandard commercial grade.

Table 2: 1H NMR (400 MHz, DMSO-d6) Peak Assignments

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.50br s3H-NH3+ (Exchangeable, broad due to quadrupolar relaxation)
8.25d (J = 9.0 Hz)2HAr-H (ortho to NO2 group)
7.55d (J = 8.5 Hz)2HAr-H (ortho to benzylic amine)
7.20d (J = 8.5 Hz)2HAr-H (ortho to ether, amine side)
7.15d (J = 9.0 Hz)2HAr-H (ortho to ether, nitro side)
4.05s2HBenzylic -CH2-

Table 3: LC-MS and ATR-FTIR Validation Metrics

ModalityKey FeatureObserved ValueTheoretical / Literature Range
LC-MS (ESI+) [M+H]+ Ionm/z 245.1m/z 245.09 (Free base MW: 244.25)
FT-IR (ATR) Asymmetric NO2 Stretch1512 cm⁻¹1510 - 1550 cm⁻¹
FT-IR (ATR) Symmetric NO2 Stretch1342 cm⁻¹1330 - 1350 cm⁻¹
FT-IR (ATR) Diaryl Ether C-O-C Stretch1245 cm⁻¹1240 - 1250 cm⁻¹

References

  • European Medicines Agency / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006. Effective June 14, 2024. Available at:[Link]

Sources

Validation

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride reference standard characterization

An in-depth technical comparison and characterization guide for (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride reference standards, designed for analytical chemists, quality control specialists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and characterization guide for (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride reference standards, designed for analytical chemists, quality control specialists, and drug development professionals.

Executive Summary

(4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride (CAS: 108874-34-6) is a highly reactive diphenyl ether derivative utilized as a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a hydrophobic diphenyl ether core, an electron-withdrawing nitro group, and a polar primary amine (as a hydrochloride salt), this compound presents unique analytical challenges. This guide objectively compares the performance of Certified Reference Materials (CRMs) against alternative standard grades, detailing the causality behind characterization methodologies and providing self-validating experimental protocols.

The Causality of Quality: Why Reference Standard Purity Matters

In pharmaceutical quality control, the accuracy of any analytical method is fundamentally limited by the quality of the reference standard used [1]. For this specific compound, purity is not just a regulatory checkbox; it is a mechanistic necessity:

  • Structural Interferences: The synthesis of this compound often leaves trace amounts of unreacted starting materials (e.g., des-nitro analogs) or reduction degradants (where the nitro group reduces to an amine). These impurities share the diphenyl ether chromophore and can easily co-elute in standard reversed-phase HPLC, falsely inflating the assay value of the target analyte.

  • Hygroscopicity & Mass Balance: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture. Failing to account for trace water content or residual solvents skews the mass balance. If a working standard is assumed to be 100% pure but contains 2% water, all downstream API batch release testing will be systematically biased by 2%.

  • Regulatory Compliance: The mandate that analytical procedures must be validated using highly characterized, traceable standards to ensure robustness, specificity, and lifecycle control [2].

Comparative Analysis: CRM vs. Alternatives

To establish a robust control strategy, laboratories must choose the appropriate grade of reference standard. Table 1 summarizes the performance metrics of a CRM compared to common alternatives.

Table 1: Comparative Performance Metrics of Standard Grades

MetricCertified Reference Material (CRM)Secondary Working StandardUncertified Commercial ReagentIn-house Synthesized Batch
Absolute Purity >99.5% (Determined via qNMR)~98.0% - 99.0%Variable (Often <95%)Highly Variable
Traceability SI-traceable (NIST SRM internal std)Traced to a primary CRMNoneNone
Uncertainty Budget Fully quantified (ISO 17034)[3]EstimatedUnknownUnknown
Water Content Strictly controlled (<0.5% via KF)Monitored periodicallyUncontrolledRequires internal testing
Cost/Time Efficiency High upfront cost, zero internal validation timeModerate cost, requires periodic requalificationLow cost, high risk of OOS resultsHigh internal labor and analytical cost

Experimental Protocols for Characterization (Self-Validating Systems)

To guarantee scientific integrity, the characterization of (4-(4-Nitrophenoxy)phenyl)methanamine HCl must employ orthogonal, self-validating techniques.

Protocol A: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality: Traditional chromatographic purity (HPLC area %) only measures UV-active impurities and ignores inorganic salts or lack of chromophores. qNMR provides a primary ratio method for absolute mass fraction determination without needing a standard of the analyte itself. Self-Validating Mechanism: The system is validated internally by ensuring the relaxation delay ( D1​ ) is set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton, guaranteeing 99.3% signal recovery for accurate integration.

  • Standard Selection: Weigh exactly 10.0 mg of the target analyte and 5.0 mg of Maleic acid (NIST SRM 2278). Why Maleic acid? It provides a sharp, isolated singlet at δ 6.26 ppm, avoiding any spectral overlap with the analyte's aromatic protons ( δ 7.0–8.3 ppm) or benzylic protons ( δ 4.1 ppm).

  • Sample Preparation: Dissolve the mixture in 0.6 mL of DMSO- d6​ containing 0.05% TMS. Vortex until completely dissolved.

  • Acquisition: Acquire the 1 H-NMR spectrum at 600 MHz. Set the pulse angle to 90° and the relaxation delay ( D1​ ) to 30 seconds.

  • Calculation: Calculate the absolute purity using the mass balance equation, comparing the integral of the benzylic CH2​ peak ( δ ~4.1 ppm, 2H) against the Maleic acid reference peak.

Table 2: Representative qNMR Mass Balance Results

ComponentChemical Shift ( δ )Number of ProtonsIntegral ValueCalculated Mass Fraction
Maleic Acid (IS)6.26 ppm21.000 (Normalized)N/A (Standard)
Analyte (Benzylic)4.12 ppm20.84599.6% ± 0.2%
Protocol B: Orthogonal Impurity Profiling via HPLC-UV/HRMS

Causality: The primary amine group is highly polar and basic, which causes severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. Self-Validating Mechanism: A System Suitability Test (SST) solution containing the analyte and a known des-nitro spike is injected first. The run is only valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). Why TFA? It acts as an ion-pairing agent, suppressing the ionization of the methanamine group to ensure sharp peak shapes.

  • Column: Use a superficially porous C18 column (e.g., 2.7 µm, 150 x 4.6 mm) to enhance mass transfer.

  • Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm (optimal for the nitrophenyl ether chromophore) and route the flow split to a High-Resolution Mass Spectrometer (HRMS) for exact mass confirmation ( [M+H]+ calculated for C13​H13​N2​O3+​ : 245.0921).

Mechanistic Visualizations

CertificationWorkflow Raw Candidate Material CAS: 108874-34-6 Qual Qualitative ID (HRMS, 1D/2D NMR, IR) Raw->Qual Orth Orthogonal Purity (HPLC-UV/DAD, KF, TGA) Qual->Orth Quant Quantitative Assay (qNMR & Mass Balance) Orth->Quant Cert Certified Reference Material (CRM) Quant->Cert

Workflow for ISO 17034-compliant certification of the reference standard.

ImpurityPathway API (4-(4-Nitrophenoxy)phenyl)methanamine HCl Target Analyte ImpA Des-nitro Analog (Synthesis Byproduct) API->ImpA Incomplete Nitration (Upstream) ImpB 4-(4-Aminophenoxy)phenyl)methanamine (Reduction Degradant) API->ImpB Reduction ImpC Bis-alkylation Byproduct (Over-reaction) API->ImpC Amine Alkylation

Common synthetic impurities and degradation pathways of the target analyte.

Conclusion

For critical intermediates like (4-(4-Nitrophenoxy)phenyl)methanamine hydrochloride, relying on uncertified commercial reagents introduces unacceptable risks of assay bias due to undetected regioisomers, reduction degradants, and moisture variance. The procurement and utilization of a highly characterized, qNMR-verified Certified Reference Material (CRM) is the only scientifically defensible choice to ensure the integrity of downstream pharmaceutical development and regulatory submissions.

References

  • United States Pharmacopeia (USP) . USP <11> USP Reference Standards. ResearchGate Archive. Available at:[Link] [1]

  • International Council for Harmonisation (ICH) . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. LCGC International. Available at:[Link] [2]

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